Product packaging for Gentamicin B(Cat. No.:CAS No. 36889-15-3)

Gentamicin B

Cat. No.: B1254584
CAS No.: 36889-15-3
M. Wt: 482.5 g/mol
InChI Key: RHRAMPXHWHSKQB-GGEUKFTFSA-N
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Description

Contextualization of Aminoglycoside Antibiotics in Natural Product Chemistry and Microbiology

Aminoglycosides represent a significant class of broad-spectrum, bactericidal antibiotics that have been a cornerstone in the field of antimicrobial chemotherapy for decades. frontiersin.orgnih.gov These compounds are natural products, primarily derived from actinomycetes, with notable examples being streptomycin (B1217042) from Streptomyces griseus and gentamicin (B1671437) from Micromonospora purpurea. nih.govbritannica.com In the realm of natural product chemistry, aminoglycosides are characterized by their chemical structure, which consists of amino groups attached to glycosides—derivatives of sugar. britannica.com Specifically, they are composed of amino sugars linked to an aminocyclitol ring by glycosidic bonds. usp-pqmplus.org

From a microbiological perspective, the discovery and development of aminoglycosides marked a pivotal advancement in treating bacterial diseases. britannica.com They are particularly effective against aerobic, Gram-negative bacteria. britannica.comresearchgate.net Their mechanism of action involves binding with high affinity to the A-site on the 16S ribosomal RNA of the 30S bacterial ribosome. nih.govcreative-diagnostics.com This interaction disrupts protein synthesis by causing codon misreading and the production of nonfunctional proteins, which ultimately leads to bacterial cell death. rcsb.orgcreative-diagnostics.com The renewed interest in this class of antibiotics is driven by the rise of multidrug-resistant bacteria, making these historically important compounds a focus of modern research. nih.gov

Overview of Gentamicin Complex and the Distinctive Characteristics of Gentamicin B

Commercial gentamicin is not a single chemical entity but rather a complex mixture of several related aminoglycoside components produced by the fermentation of microorganisms like Micromonospora purpurea. guidechem.comresearchgate.net The composition of this mixture can vary, which presents challenges for studying its properties. wikipedia.org The bulk of the gentamicin complex, approximately 80-99%, is composed of the major components known as the gentamicin C series: gentamicin C1, gentamicin C1a, gentamicin C2, and gentamicin C2a. wikipedia.orgasm.orgnih.gov These major congeners are considered the most therapeutically relevant due to their high antibacterial activity. researchgate.netwikipedia.org

This compound is one of the so-called "minor components," which, along with others like Gentamicin A and Gentamicin X, make up the remaining fraction of the complex. researchgate.netwikipedia.org It is produced in trace amounts by the wild-type Micromonospora echinospora. nih.gov Structurally, this compound is distinct from the C-series components. While all are based on a 2-deoxystreptamine (B1221613) core, the specific substitutions on the amino sugar rings differentiate them. wikipedia.org this compound, also known as betamicin, has the chemical formula C19H38N4O10. nih.gov Unlike the C-group gentamicins, which are valued for their stability against certain bacterial inactivating enzymes, minor components like this compound historically have been considered to possess lower antibiotic activity. researchgate.net

Table 1: Components of the Gentamicin Complex

Component Group Specific Congener Typical Abundance Key Characteristic
Major Components Gentamicin C1, C1a, C2, C2a ~80-99% of the complex wikipedia.orgasm.orgnih.gov High antibacterial potency wikipedia.org

| Minor Components | this compound, B1, A, X2 | ~1-20% of the complex researchgate.netwikipedia.orgnih.gov | Lower antibiotic activity than C-complex wikipedia.org |

Historical and Contemporary Significance of this compound in Biochemical and Genetic Research

Gentamicin was first discovered in 1963. nih.govwikipedia.org While the major C-components were the focus of initial clinical development, the minor components, including this compound, have gained significant attention in biochemical and genetic research over time. Historically, the primary significance of this compound was its role as a valuable starting material for the creation of semisynthetic aminoglycosides. nih.gov Most notably, it is the precursor for isepamicin, an important semisynthetic antibiotic developed to overcome certain mechanisms of bacterial resistance. nih.gov

In contemporary research, the focus has expanded. A major area of investigation is the elucidation of this compound's biosynthetic pathway. For decades, the pathway remained obscure, largely because it is produced in such low quantities by Micromonospora echinospora and is considered a shunt metabolite rather than an intermediate in the gentamicin C pathway. nih.gov Recent research has successfully identified previously unknown biosynthetic routes to this compound, providing critical insights into the enzymes and genetic regulation involved. nih.gov Furthermore, there has been extensive research into the potential of minor gentamicin components to treat human genetic diseases caused by nonsense mutations, which introduce a premature termination codon (PTC). nih.govnih.gov While initial interest included the gentamicin family broadly, specific studies have worked to distinguish the activity of closely related structures, noting for instance that the minor component Gentamicin B1 is a potent inducer of PTC readthrough, whereas the very similar this compound lacks this activity. nih.gov

Scope and Academic Focus of this compound Investigations

The academic investigation of this compound is multifaceted, focusing on several key areas of chemical, biological, and genetic science.

Biosynthesis Pathway Elucidation: A primary focus of research is to fully map the complex and previously hidden biosynthetic pathways leading to this compound in Micromonospora echinospora. nih.gov This involves identifying the specific genes and enzymes, such as glycosyltransferases and aminotransferases, and understanding their substrate specificity and gene expression regulation. nih.gov The ultimate goal of this research is to enable the metabolic engineering of bacterial strains to produce this compound as a major product rather than a trace component. nih.gov

Scaffold for Semisynthetic Antibiotics: this compound continues to be an important subject of study as a molecular scaffold. Its unique structure serves as a foundation for the chemical synthesis of next-generation aminoglycosides, such as isepamicin. nih.gov Research in this area aims to create novel antibiotics with improved efficacy against resistant pathogens.

Investigation of Unique Biological Activities: There is a significant academic focus on exploring the biological activities of individual minor components of the gentamicin complex. While much of the research on premature stop codon readthrough has now focused on Gentamicin B1 and X2, the comparative study of structurally similar but functionally different molecules like this compound is crucial for understanding the specific molecular interactions with the ribosome that enable this activity. nih.govnih.gov These studies contribute to the fundamental understanding of ribosomal function and the development of potential therapies for genetic disorders. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H38N4O10 B1254584 Gentamicin B CAS No. 36889-15-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3S,4S,5R,6R)-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-3-[(2R,3R,4R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H38N4O10/c1-19(29)5-30-17(13(28)16(19)23-2)32-14-6(21)3-7(22)15(12(14)27)33-18-11(26)10(25)9(24)8(4-20)31-18/h6-18,23-29H,3-5,20-22H2,1-2H3/t6-,7+,8-,9-,10+,11-,12-,13-,14+,15-,16-,17-,18-,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHRAMPXHWHSKQB-GGEUKFTFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CN)O)O)O)N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)O)N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H38N4O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

36889-16-4 (gentamicin B1), 43169-50-2 (sulfate)
Record name Betamicin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036889153
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DSSTOX Substance ID

DTXSID101043341
Record name Betamicin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

482.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36889-15-3
Record name Gentamicin B
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Betamicin [INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Betamicin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101043341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BETAMICIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67W9DGG4C7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biosynthesis of Gentamicin B

Producer Organisms and Their Genetic Landscape

The biosynthesis of gentamicin (B1671437) B is predominantly associated with specific microorganisms, particularly within the Micromonospora genus. google.comrsc.orggoogle.comscispace.comasm.org

Micromonospora Species as Primary Producers

Micromonospora species are well-established producers of aminoglycoside antibiotics, including the gentamicin complex. rsc.orgscispace.comasm.org Specifically, Micromonospora echinospora is identified as a primary producer of gentamicin B, although it typically yields only trace amounts of this specific congener compared to the dominant gentamicin C complex components (C1, C1a, C2, C2a, and C2b). nih.govgoogle.comrsc.orgresearchgate.net Other strains, such as Micromonospora purpurea, have also been noted for gentamicin production and the ability of their idiotrophs to incorporate precursors like 2-deoxystreptamine (B1221613) to produce gentamicins. google.comjst.go.jp

Identification and Characterization of this compound Biosynthetic Gene Clusters

The genes responsible for gentamicin biosynthesis are organized into biosynthetic gene clusters (BGCs) within the producer organisms' genomes. researchgate.netacs.orgnih.gov The gentamicin BGC in M. echinospora has been identified and characterized. acs.orgnih.gov While the core gentamicin gene cluster is responsible for the production of the gentamicin complex, research has revealed that specific genes located outside the main cluster are crucial for the biosynthesis of this compound. researchgate.netscienceopen.com For instance, the genes genR and genS, located approximately 28.7 kb away from the main gentamicin gene cluster in M. echinospora CCTCC M 2018898, have been identified as being responsible for the last steps in this compound biosynthesis, specifically the 2'-deamination reaction. researchgate.netscienceopen.com Knockout studies of genR and genS in M. echinospora have shown a near abolition of this compound production without significantly affecting other gentamicin components, highlighting their specific role in the this compound pathway. researchgate.netscienceopen.com

Comparative Genomics of Aminoglycoside Biosynthesis Pathways

Comparative genomic studies of aminoglycoside biosynthetic pathways, particularly between gentamicin and kanamycin (B1662678) producers, have provided insights into shared and unique enzymatic steps. Both gentamicin and kanamycin biosynthesis share a common route from D-Glc-6-phosphate via 2-deoxystreptamine (2-DOS) to the pseudodisaccharide intermediate paromamine (B1213074). nih.govresearchgate.netnih.gov Analysis of gene clusters involved in gentamicin, kanamycin, and fortimicin (B10828623) biosynthesis has revealed conserved genes involved in the formation of the 2-DOS core and the initial glycosylation steps. nih.govresearchgate.net However, unique genes within the gentamicin BGC are responsible for the specific modifications, such as methylations and deoxygenations, that distinguish gentamicins from other aminoglycosides like sisomicin (B1680986), despite the high similarity between their BGCs in M. echinospora and M. inyoensis, respectively. acs.orgresearchgate.net The identification of genes like genR and genS through homology to genes (kanJ and kanK) involved in kanamycin biosynthesis further supports the concept of shared enzymatic strategies and highlights how comparative genomics can help identify missing steps in a biosynthetic pathway. researchgate.netscienceopen.com

Precursor Metabolite Pathways

The biosynthesis of this compound, like other 2-deoxystreptamine-containing aminoglycosides, originates from common primary metabolites. researchgate.netrsc.orgrsc.org

D-Glc-6-Phosphate as Initial Precursor

The biosynthetic pathway for gentamicin begins with D-glucose-6-phosphate (D-Glc-6-P). researchgate.netnih.govresearchgate.netpnas.orgresearchgate.netwikipedia.orgresearchgate.net This initial precursor undergoes a series of enzymatic modifications to form the aminocyclitol core. researchgate.netresearchgate.netpnas.org

Biosynthesis of 2-Deoxystreptamine (2-DOS) Core

D-Glc-6-P is converted to 2-deoxystreptamine (2-DOS), the characteristic aminocyclitol core of this compound and many other clinically important aminoglycosides. rsc.orgresearchgate.netnih.govresearchgate.netrsc.orgpnas.orgresearchgate.netwikipedia.org This conversion involves several steps, including carbocyclization catalyzed by 2-deoxy-scyllo-inosose (B3429959) synthase (DOIS), which transforms D-Glc-6-P into 2-deoxy-scyllo-inosose (2-DOI). researchgate.netrsc.orgpnas.org Subsequently, two aminotransferase reactions and a dehydrogenase step are required to convert 2-DOI, via intermediates like 2-deoxy-scyllo-inosamine (B1216308) (2-DOIA) and 1-keto-2-deoxy-scyllo-inosamine, into 2-DOS. pnas.orgresearchgate.net In M. echinospora, a minimal set of genes including gtmB, gtmA, and gacH have been shown to be responsible for the biosynthesis of the 2-DOS core. pnas.org The formation of 2-DOS is a crucial branching point, leading to the synthesis of various 2-DOS-containing aminoglycosides. rsc.org

Formation of Pseudodisaccharide and Pseudotrisaccharide Intermediates

The formation of pseudodisaccharide and pseudotrisaccharide intermediates is a critical early stage in gentamicin biosynthesis. The process begins with the 2-deoxystreptamine (DOS) core. The first glycosyltransferase, GenM1, catalyzes the transfer of N-acetyl-D-glucosamine (GlcNAc) onto DOS, forming 2′-N-acetyl-paromamine (AcPM) nih.govbiorxiv.org. AcPM is then converted to the pseudodisaccharide paromamine (PM) by the deacetylase enzyme GenD nih.govbiorxiv.org. Subsequently, the second glycosyltransferase, GenM2, catalyzes the glycosylation of PM with xylose, leading to the formation of the pseudotrisaccharide gentamicin A2 (GA2) nih.govbiorxiv.org. Gentamicin A2 is considered the first pseudotrisaccharide scaffold in the pathway leading to the gentamicin C complex researchgate.netbiorxiv.org.

Enzymatic Steps and Glycosyltransfer Reactions in this compound Formation

The formation of this compound from these initial intermediates involves a cascade of enzymatic reactions. These steps include the attachment of sugar moieties via glycosyltransferases, modifications by deacetylation and methylation enzymes, alterations through amination and deamination reactions, and structural rearrangements catalyzed by epimerases and isomerases.

Glycosyltransferases play a fundamental role in assembling the aminoglycoside structure by attaching sugar units to the growing molecule. In gentamicin biosynthesis, GenM1 and GenM2 are key glycosyltransferases. GenM1 is responsible for attaching N-acetyl-D-glucosamine (GlcNAc) to the DOS core, forming 2′-N-acetyl-paromamine nih.govbiorxiv.org. Following deacetylation by GenD, GenM2 catalyzes the addition of xylose to paromamine, yielding gentamicin A2 nih.govbiorxiv.org. The substrate specificity of glycosyltransferases like GenM2 can influence the final product profile, with GenM2 showing a preference for paromamine over other potential acceptors, which impacts the production of minor pseudotrisaccharides nih.gov.

Deacetylation and methylation are crucial modification steps in the gentamicin biosynthetic pathway. GenD is the deacetylase that converts 2′-N-acetyl-paromamine to paromamine by removing the acetyl group nih.govbiorxiv.org. Methylation reactions, catalyzed by enzymes like GenK and GenL, introduce methyl groups at specific positions on the aminoglycoside structure. GenK is a cobalamin-dependent radical S-adenosyl-L-methionine enzyme that methylates the carbon at position 6′ of gentamicin X2, leading to the formation of G418 researchgate.netacs.orgwikipedia.org. GenL is a methyltransferase responsible for adding methyl groups to the 6′-N position of intermediates like C1a and C2, producing C2b and C1, respectively researchgate.netbiorxiv.org. While GenD1 is mentioned in the context of gentamicin X2 formation, its specific role in deacetylation or methylation in the direct pathway to this compound requires further detailed information biorxiv.org.

Amination and deamination reactions introduce or remove amino groups, significantly altering the structure and activity of the gentamicin intermediates. GenQ and GenB1 are proposed to be involved in the dehydrogenation and amination at the C6′ position of intermediates like G418 and gentamicin X2, leading to the formation of JI-20B and JI-20A, respectively wikipedia.orgbiorxiv.org. Specifically, GenB1 is suggested as the aminating enzyme in these steps wikipedia.org. GenB2 is a PLP-dependent enzyme implicated in transamination, although its primary characterized activity is epimerization researchgate.netacs.orgnih.gov. While GenB3 and GenB4 are involved in the dideoxygenation and reduction steps leading to the gentamicin C complex, their direct roles in amination or deamination specific to the this compound pathway are less clearly defined in the provided information researchgate.netbiorxiv.orgacs.org. The roles of GenR and GenS in amination or deamination within the context of this compound biosynthesis are not explicitly detailed in the search results.

Epimerization and isomerization reactions change the stereochemistry or connectivity within the molecule. GenB2 is a key enzyme involved in epimerization in gentamicin biosynthesis acs.orgresearchgate.netnih.gov. It is a PLP-dependent enzyme that primarily catalyzes the interconversion of gentamicin C2a and gentamicin C2 by changing the stereochemistry at the C-6′ chiral center researchgate.netnih.govnih.govchemrxiv.org. GenB2 can also epimerize the intermediate JI-20Ba to JI-20Bb biorxiv.org. The mechanism of GenB2 epimerase activity is noted as distinct from other PLP-dependent epimerases acs.orgnih.govnih.govchemrxiv.org.

Elucidation of Parallel and Hidden Biosynthetic Routes to this compound

Research has revealed that this compound production in M. echinospora can occur through multiple pathways, including previously hidden routes nih.govresearchgate.net. The low yield of this compound in wild-type strains is attributed to factors such as the narrow substrate specificity of certain enzymes (like a key glycosyltransferase and the C6′-amination enzymes) and the weak or unsynchronized expression of genes encoding 2′-deamination enzymes nih.govresearchgate.net.

Efforts to increase this compound production have involved engineering M. echinospora strains by manipulating biosynthetic genes researchgate.netscienceopen.com. For instance, introducing genes (kanJ and kanK) from the kanamycin biosynthetic pathway, which are responsible for converting a 2′-amino group to a 2′-hydroxyl group, into a gentamicin JI-20A-producing mutant has shown promise in increasing this compound yield researchgate.netscienceopen.com. This suggests that alternative pathways involving deamination reactions can contribute to this compound formation researchgate.net. The identification of three hidden pathways and seven unknown intermediates highlights the complexity of the this compound biosynthetic network nih.govresearchgate.net.

Here is a summary of some of the enzymes and intermediates discussed:

Enzyme/IntermediateRole in BiosynthesisRelevant Section(s)
2-Deoxystreptamine (DOS)Core pseudodisaccharide scaffold2.2.3
GenM1Glycosyltransferase; attaches GlcNAc to DOS2.2.3, 2.3.1
2′-N-acetyl-paromamine (AcPM)Pseudodisaccharide intermediate2.2.3
GenDDeacetylase; converts AcPM to paromamine2.2.3, 2.3.2
Paromamine (PM)Pseudodisaccharide intermediate2.2.3, 2.3.1
GenM2Glycosyltransferase; attaches xylose to PM2.2.3, 2.3.1
Gentamicin A2 (GA2)Pseudotrisaccharide intermediate2.2.3, 2.3.1
GenKMethyltransferase; methylates C-6′ of gentamicin X22.3.2
G418Intermediate formed by GenK action on gentamicin X22.3.2, 2.3.3, 2.3.4
GenLMethyltransferase; methylates 6′-N of C1a and C22.3.2
GenQInvolved in C6′-amination2.3.3
GenB1Proposed aminating enzyme in C6′-amination2.3.3
JI-20AIntermediate formed by GenQ/GenB1 action on gentamicin X22.3.3, 2.4, 40, 43
JI-20BaIntermediate formed by GenQ/GenB1 action on G4182.3.3, 2.3.4
GenB2PLP-dependent enzyme; primarily 6′-epimerase, also involved in transamination2.3.3, 2.3.4, 6, 12, 17, 26, 38, 39
GenB3, GenB4Involved in dideoxygenation and reduction leading to gentamicin C complex2.3.3, 6, 12, 17
KanJ, KanKEnzymes from kanamycin biosynthesis; convert 2′-amino to 2′-hydroxyl (used in engineering)2.4, 40, 43

Regulatory Mechanisms of this compound Biosynthesis

The biosynthesis of secondary metabolites like gentamicin in Micromonospora echinospora is a tightly regulated process, influenced by various genetic and environmental factors nih.gov. The low yield of this compound in wild-type strains suggests specific regulatory bottlenecks in its production pathway nih.govscienceopen.com.

Transcriptional analysis of gentamicin biosynthetic genes in M. echinospora has shown that genes located within the main gene cluster are typically expressed during the production phase, with expression levels increasing over time nih.gov. However, the expression of genes specifically involved in the 2'-deamination pathway leading to this compound, such as genJ and genK2 (or their homologs genR and genS), has been described as weak and unsynchronized compared to other biosynthetic genes nih.gov. This suggests that transcriptional limitations on these specific genes contribute significantly to the low natural abundance of this compound nih.gov.

Beyond transcriptional control, the catalytic efficiency and substrate specificity of the enzymes involved also play a crucial role in regulating the flux through the different branches of the gentamicin pathway. For instance, the narrow substrate specificity of certain glycosyltransferases and C6'-amination enzymes can limit the availability of precursors for the this compound pathway nih.gov.

Research aimed at improving this compound production has focused on overcoming these regulatory limitations through metabolic engineering strategies. Overexpression of the genR and genS genes, responsible for the C2'-deamination of JI-20A, has been shown to significantly enhance this compound yields in engineered M. echinospora strains scienceopen.com. This demonstrates that increasing the activity of these specific enzymes can redirect metabolic flux towards GB production scienceopen.com.

Furthermore, strategies involving the disruption of competing pathways have been explored. For example, disrupting genes like genK and genP, which are involved in the pathway leading to the gentamicin C complex, can lead to the accumulation of intermediates like JI-20A, thereby providing more substrate for this compound biosynthesis scienceopen.com. Combining the disruption of competing pathways with the overexpression of genR and genS has proven effective in constructing high-yielding this compound strains scienceopen.comscienceopen.com.

The regulation of secondary metabolite biosynthesis in actinomycetes, including Micromonospora, often involves complex networks of regulatory genes, including pathway-specific regulators and global regulators nih.gov. While specific regulatory genes solely dedicated to this compound biosynthesis within the broader gentamicin gene cluster are not explicitly detailed in the provided information, the differential expression patterns of the genR and genS genes compared to other biosynthetic genes point towards specific regulatory mechanisms governing this branch of the pathway nih.govscienceopen.com. Further research is needed to fully elucidate the regulatory proteins and signaling cascades that control the expression and activity of the enzymes involved in this compound biosynthesis.

Understanding these regulatory mechanisms is crucial for developing effective strategies to improve the industrial production of this compound through metabolic engineering and synthetic biology approaches scienceopen.combohrium.com.

Here is a summary of some factors influencing this compound biosynthesis:

Regulatory Factor/MechanismImpact on this compound ProductionResearch Finding/Approach
Gene Expression LevelsWeak and unsynchronized expression of 2'-deamination genes (genR/S) limits GB yield. nih.govTranscriptional analysis revealed low expression of genJ-genK2 (homologs of genR/S). nih.gov Overexpression of genR and genS increased GB yield. scienceopen.com
Enzyme Substrate SpecificityNarrow specificity of certain enzymes can limit precursor availability. nih.govCrystal structure analysis of enzymes like GenB1 provides insight into specificity. nih.gov Protein engineering is a potential strategy to broaden specificity. nih.gov
Competing PathwaysFlux directed towards other gentamicin components (e.g., Gentamicin C complex).Disruption of genK and genP leads to accumulation of JI-20A, a GB precursor. scienceopen.com
Regulatory GenesSpecific regulators likely control expression of GB pathway genes.Identification of genR and genS outside the main cluster suggests separate regulatory control. scienceopen.com Further research needed to identify specific regulatory proteins.

Note: This table summarizes key regulatory aspects discussed in the text.

Molecular Mechanisms of Gentamicin B Action

Interaction with Bacterial Ribosomes

Gentamicin (B1671437) B, like other aminoglycosides, primarily targets the bacterial ribosome, specifically the 70S ribosome, which is composed of two subunits: the 30S and 50S subunits. Its critical interaction occurs with the smaller 30S subunit.

Binding to the 30S Ribosomal Subunit

Gentamicin B binds to the 30S ribosomal subunit of bacteria. This binding event is crucial for initiating the cascade of events that leads to inhibited protein synthesis. The antibiotic positions itself in the decoding center of the 30S subunit rcsb.org.

Specificity for 16S Ribosomal RNA (rRNA) Components

The primary binding site for this compound within the 30S subunit is the 16S ribosomal RNA (rRNA) component, specifically within helix 44 (h44) drugbank.comcreative-diagnostics.commdpi.com. The 16S rRNA is a vital structural and functional component of the 30S subunit, playing a key role in mRNA decoding and tRNA binding.

Role of Adenosines A1492 and A1493 in rRNA Helix 44

Within helix 44 of the 16S rRNA, this compound interacts with specific nucleotides, particularly adenosines A1492 and A1493 drugbank.comcreative-diagnostics.commdpi.comembopress.orgwikipedia.org. These two adenosines are highly conserved and play a critical role in the fidelity of translation by monitoring the codon-anticodon pairing in the ribosomal A-site wikipedia.org. Normally, A1492 and A1493 undergo conformational changes, flipping out to interact with the minor groove of the mRNA-tRNA helix when a correct match occurs wikipedia.org. This compound binding stabilizes a conformation that mimics correct codon-anticodon pairing, forcing A1492 and A1493 to maintain a position they would typically only occupy during a cognate match drugbank.comwikipedia.org. This disruption of the normal conformational dynamics of A1492 and A1493 is central to the antibiotic's mechanism of action asm.org.

Structural studies, including nuclear magnetic resonance (NMR) and crystal structures, have provided detailed insights into the binding of aminoglycosides like gentamicin C1a (a related gentamicin component) to the A-site oligonucleotide, revealing interactions within the major groove of the RNA involving nucleotides such as A1408, G1494, U1495, and G1405, in addition to the critical A1492 and A1493 rcsb.orgembopress.orgresearchgate.netnih.gov. The binding pocket is created in part by an A1408·A1493 base pair and the bulged adenine (B156593) (A1492) embopress.orgasm.org. Ring I of gentamicin is positioned near the A1408·A1493 pair and stacks above G1491, while Ring III makes specific contacts with conserved nucleotides like G1405 and U1406 embopress.orgresearchgate.net.

Disruption of Bacterial Protein Synthesis

The binding of this compound to the 30S ribosomal subunit and its interaction with the 16S rRNA, particularly adenosines A1492 and A1493, leads to significant disruptions in bacterial protein synthesis.

Induction of mRNA Mistranslation

One of the primary consequences of this compound binding is the induction of mRNA mistranslation rcsb.orgcreative-diagnostics.comwikipedia.orgnih.gov. By stabilizing the "on" state conformation of the A-site, which typically signals a correct codon-anticodon match, this compound causes the ribosome to accept incorrect aminoacyl-tRNAs creative-diagnostics.comwikipedia.org. This leads to the incorporation of wrong amino acids into the growing polypeptide chain creative-diagnostics.comwikipedia.org. Studies have indicated that this can occur at a rate of approximately one error in every 500 amino acids creative-diagnostics.com. The resulting proteins are often misfolded and non-functional creative-diagnostics.comwikipedia.org. This mistranslation is considered a hallmark phenotype distinguishing bactericidal aminoglycosides from bacteriostatic ribosome inhibitors nih.gov.

Promotion of Premature Polypeptide Chain Termination

In addition to inducing mistranslation, this compound can also promote premature polypeptide chain termination drugbank.commdpi.comnih.govbiorxiv.orgsplisense.com. While the primary mechanism involves miscoding, aminoglycosides can also interfere with the process by which the ribosome recognizes stop codons and terminates translation drugbank.commdpi.com. Some research suggests a secondary binding site for gentamicin at helix 69 of the 23S rRNA (part of the 50S subunit), which interacts with helix 44 and proteins involved in stop codon recognition creative-diagnostics.commdpi.comwikipedia.org. Binding at this secondary site may prevent the ribosome from interacting with ribosome recycling factors, leading to stalled ribosomes that cannot re-initiate translation creative-diagnostics.commdpi.comwikipedia.org. This accumulation of inactive ribosomes further impairs protein synthesis and contributes to the bactericidal effect creative-diagnostics.com. Gentamicin, including the minor component Gentamicin B1, has also been studied for its ability to induce readthrough of premature termination codons in eukaryotic systems, highlighting its influence on translation termination mdpi.comnih.govbiorxiv.orgsplisense.comresearchgate.netresearchgate.netfrontiersin.org.

Effects on Ribosomal Proofreading and Fidelity

This compound disrupts the intricate process of ribosomal proofreading, which is crucial for ensuring the accuracy of protein synthesis. Normally, the ribosome utilizes a proofreading mechanism to reject incorrect aminoacyl-tRNAs (aa-tRNAs) that have mismatched base pairs with the mRNA codon at the A-site. This process involves conformational changes in the 16S rRNA, particularly the flipping out of nucleotides A1492 and A1493 in helix 44 (h44) when a cognate tRNA is recognized. wikipedia.org

This compound binds to the 30S ribosomal subunit within or near the A-site, primarily interacting with nucleotides in h44 of the 16S rRNA. mdpi.comrcsb.org This binding stabilizes the h44 structure in a conformation that mimics the state achieved upon binding of a correct, or cognate, tRNA. wikipedia.orgembopress.org This stabilization forces the critical adenosines A1492 and A1493 to remain in a "flipped-out" position, even when a near-cognate or non-cognate tRNA is present. wikipedia.orgnih.gov

By stabilizing this conformation, this compound reduces the ribosome's ability to discriminate between correct and incorrect aa-tRNAs. wikipedia.orgembopress.org This interference with the proofreading steps leads to the acceptance and incorporation of incorrect amino acids into the growing polypeptide chain. wikipedia.org The resulting mistranslated proteins are often non-functional, misfolded, and can aggregate, contributing to bacterial cell death. wikipedia.org Studies have indicated that this misreading can occur at a significant rate, estimated to be around one incorrect amino acid for every 500 incorporated. wikipedia.orgcreative-diagnostics.com

Secondary Binding Sites and Allosteric Effects on Ribosomal Function

While the primary binding site in the 16S rRNA decoding center is well-established, gentamicin, including potentially this compound, can also interact with secondary binding sites on the ribosome, leading to additional allosteric effects that further impair protein synthesis. mdpi.comrcsb.orgcreative-diagnostics.comnih.govnih.gov

Interaction with 23S rRNA Helix 69

A notable secondary binding site for gentamicin is located on the 50S ribosomal subunit, near helix 69 (H69) of the 23S rRNA. mdpi.comrcsb.orgcreative-diagnostics.comnih.govnih.gov H69 is a dynamic region of the ribosome that forms an intersubunit bridge (B2a) and plays a vital role in various stages of translation, including initiation, elongation, and termination. nih.govresearchgate.netpnas.org

Influence on Ribosome Recycling and Subunit Mobility

The interaction of gentamicin with the secondary binding site at H69 has been implicated in disrupting ribosome recycling. wikipedia.orgmdpi.comrcsb.orgcreative-diagnostics.comnih.govresearchgate.net Ribosome recycling is the process by which the ribosome is disassembled into its 30S and 50S subunits after translation termination, allowing them to participate in new rounds of protein synthesis. This process involves ribosome recycling factor (RRF) and elongation factor G (EF-G). researchgate.net

Binding of gentamicin at the H69 site is believed to interfere with the interaction of the ribosome with ribosome recycling factors. wikipedia.orgcreative-diagnostics.com This interference can prevent the proper dissociation of the ribosomal subunits after translation termination, leading to the accumulation of inactive ribosomal complexes. wikipedia.orgcreative-diagnostics.com The formation of these stalled complexes reduces the pool of free, functional ribosomes available for initiating new translation cycles, thereby further inhibiting protein synthesis. wikipedia.orgcreative-diagnostics.com

Furthermore, aminoglycosides, including gentamicin, have been shown to modify the mobility of ribosomal subunits and interfere with the formation of intersubunit bridges, which are essential for coordinated ribosomal movement during translation. researchgate.netweizmann.ac.ilbiorxiv.org The binding at both the primary site in the 30S subunit and the secondary site at H69 contributes to these effects, impacting the dynamic conformational changes required for efficient translation and recycling.

Comparative Analysis of this compound Action with Other Aminoglycosides

While many aminoglycosides share the common mechanism of binding to the ribosomal decoding center and inducing misreading, there are differences in their specific interactions and the extent of their effects. Gentamicin, as a 4,6-disubstituted aminoglycoside, primarily targets h44 in the 16S rRNA, similar to tobramycin (B1681333) and neomycin. mdpi.com However, the presence of a secondary binding site at H69 is a shared feature among some aminoglycosides, including gentamicin and neomycin. nih.govnih.gov

Differences in the chemical structures of various aminoglycosides can lead to variations in their binding affinities and the precise nature of their interactions with the ribosome. mdpi.com For instance, subtle structural differences between gentamicin and tobramycin may influence their efficiency in inducing errors at the decoding site and contribute to differences in their antibacterial spectra. mdpi.com

Studies comparing gentamicin and paromomycin, another aminoglycoside, have shown that both induce significant miscoding and can slow down ribosome rotation and translocation. nih.gov However, gentamicin has been observed to have a more severe effect on the non-rotated state lifetime of the ribosome compared to paromomycin, suggesting distinct mechanisms in their impact on elongation dynamics. nih.gov These differences may arise from variations in their contacts within the decoding site or the influence of secondary binding sites. nih.gov

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound101699583
Gentamicin3467
Paromomycin16533
Tobramycin36262
Neomycin8378
Streptomycin (B1217042)5814
Kanamycin (B1662678)5998
Netilmicin441305
Apramycin16534
Hygromycin B5352780
Viomycin16546
Capreomycin IA27460
Chloramphenicol3062
Tetracycline54675776
Telithromycin3002140
Spectinomycin16547

Data Table: Effects of Aminoglycosides on Ribosomal Function

AminoglycosidePrimary Binding Site (16S rRNA)Secondary Binding Site (23S rRNA)Effects on Proofreading/FidelityEffects on Elongation RateInfluence on Ribosome Recycling
GentamicinHelix 44 (h44) mdpi.comrcsb.orgHelix 69 (H69) mdpi.comrcsb.orgcreative-diagnostics.comnih.govnih.govImpaired (Increased misreading) wikipedia.orgembopress.orgImpaired (Slowdown) wikipedia.orgnih.govImpaired wikipedia.orgmdpi.comrcsb.orgcreative-diagnostics.comnih.govresearchgate.net
ParomomycinHelix 44 (h44) mdpi.comHelix 69 (H69) nih.govnih.govImpaired (Increased misreading) wikipedia.orgImpaired (Slowdown) nih.govImpaired researchgate.net
TobramycinHelix 44 (h44) mdpi.comNot consistently reportedImpaired (Similar to gentamicin) mdpi.comNot specified in sourcesNot specified in sources
NeomycinHelix 44 (h44) mdpi.comHelix 69 (H69) nih.govnih.govImpaired (Increased misreading) mdpi.comNot specified in sourcesImpaired nih.gov
Streptomycinh44, h27, h18, uS12 mdpi.comNot consistently reportedImpaired (Increased misreading) mdpi.comNot specified in sourcesNot specified in sources

Data Table: Gentamicin Binding Interactions

Ribosomal ComponentInteraction SiteKey Nucleotides Involved (E. coli numbering)EffectSource(s)
16S rRNA (30S subunit)Helix 44 (h44)A1408, G1494, U1495, G1405 rcsb.orgPrimary binding site, stabilizes mispairing, induces misreading wikipedia.orgrcsb.orgembopress.org wikipedia.orgmdpi.comrcsb.orgembopress.org
23S rRNA (50S subunit)Helix 69 (H69)C1920–C1925, G1906 rcsb.orgSecondary binding site, affects ribosome recycling and subunit mobility wikipedia.orgmdpi.comrcsb.orgcreative-diagnostics.comnih.govnih.gov wikipedia.orgmdpi.comrcsb.orgcreative-diagnostics.comnih.govnih.gov
30S-50S InterfaceNear H69 and h44 (B2a)Implicated in intersubunit interactions nih.govresearchgate.netpnas.orgInfluences ribosome recycling and subunit mobility nih.govresearchgate.netpnas.org nih.govresearchgate.netpnas.org

Molecular Basis of Resistance to Gentamicin B

Aminoglycoside Modifying Enzymes (AMEs) and Their Mechanisms

Aminoglycoside Modifying Enzymes (AMEs) are the most prevalent mechanism of gentamicin (B1671437) resistance. rcsb.orgnih.gov These enzymes chemically alter the aminoglycoside molecule through the addition of chemical groups, thereby reducing or eliminating its ability to bind to the ribosome and exert its antibacterial effect. creative-diagnostics.comrcsb.orgresearchgate.net AMEs are classified into three main groups based on the type of chemical modification they catalyze: N-acetyltransferases (AACs), O-phosphotransferases (APHs), and O-nucleotidyltransferases (ANTs). creative-diagnostics.comrcsb.orgresearchgate.net The genes encoding these enzymes are often found on mobile genetic elements like plasmids and transposons, facilitating their spread among bacterial populations. researchgate.net

Aminoglycoside N-acetyltransferases (AACs) catalyze the transfer of an acetyl group from acetyl-CoA to an amino group on the aminoglycoside molecule. creative-diagnostics.comrcsb.orgresearchgate.net This modification alters the charge and structure of the antibiotic, preventing its proper interaction with the ribosomal target. researchgate.net Different AAC enzymes target specific amino groups on the aminoglycoside structure. For instance, AAC(6') enzymes acetylate the 6'-amino group of 4,6-disubstituted 2-deoxystreptamines, a class that includes gentamicin. mdpi.com Some AAC(6') enzymes, like AAC(6')-Ib, show variable potential to acetylate individual gentamicin congeners due to structural differences at the 6' position. asm.org AAC(3) enzymes, on the other hand, acetylate the 3-amino group. mcmaster.ca The AAC(3)-IIa enzyme has been identified as prevalent in uropathogenic Enterobacterales and contributes to gentamicin resistance. mdpi.com The bifunctional enzyme AAC(6')-Ie-APH(2'')-Ia, which possesses both acetyltransferase and phosphotransferase activities, is a predominant AME responsible for high-level gentamicin resistance in enterococci. nih.govresearchgate.net

Aminoglycoside O-phosphotransferases (APHs) inactivate aminoglycosides by transferring a phosphate (B84403) group from ATP to a hydroxyl group on the antibiotic molecule. creative-diagnostics.comrcsb.orgresearchgate.net The addition of a negatively charged phosphate group interferes with the binding of the positively charged aminoglycoside to the negatively charged ribosomal RNA. rcsb.org APH(2'') enzymes are known to modify the 2''-hydroxyl group. nih.gov APH(2'')-IIa has been shown to form a complex with gentamicin, highlighting the site of modification. rcsb.org The APH(3')-IIa enzyme is known to inactivate several aminoglycosides, including Gentamicin B. frontiersin.org Different APH(2'') variants, such as APH(2'')-Ib, APH(2'')-Ic, and APH(2'')-Id, have been identified and associated with high-level gentamicin resistance in species like Enterococcus faecium. nih.govasm.org

Aminoglycoside O-nucleotidyltransferases (ANTs), also known as adenylyltransferases, inactivate aminoglycosides by transferring an adenylyl moiety (AMP) from ATP to a hydroxyl group on the antibiotic. rcsb.orgresearchgate.net This modification prevents the antibiotic from binding to the ribosome. rcsb.org ANT(2'') enzymes modify the 2''-hydroxyl group of aminoglycoside substrates containing a 2-deoxystreptamine (B1221613) core, including gentamicin. asm.org ANT(2'')-Ia is a prevalent ANT in Gram-negative pathogens that confers resistance to gentamicin, tobramycin (B1681333), and kanamycin (B1662678). asm.org

The structural and catalytic diversity of AMEs allows them to modify aminoglycosides at various positions, leading to different resistance profiles. The specific sites of modification on gentamicin can include amino and hydroxyl groups on its different rings. researchgate.netheraldopenaccess.us The efficiency of modification by AMEs is crucial for conferring resistance; inefficient modification may not be sufficient to render the antibiotic ineffective. asm.org Variations in amino acid sequences among AME subtypes, even minor ones, can significantly impact their substrate specificity and the level of resistance conferred. frontiersin.org For example, variations in AAC(6')-Ib subtypes can lead to different resistance patterns against gentamicin congeners. mdpi.comfrontiersin.org The presence of multiple AME genes within a single bacterial isolate is also common, contributing to resistance to a broader range of aminoglycosides. nih.gov

Data on the prevalence of specific AMEs affecting gentamicin resistance in clinical isolates highlight the significance of these enzymes. For instance, AAC(3')-IIa and AAC(6')-Ib were found to be prevalent AMEs in uropathogenic Enterobacterales. mdpi.com In enterococci, the bifunctional enzyme AAC(6')-Ie-APH(2'')-Ia is frequently detected in high-level gentamicin-resistant isolates. nih.govresearchgate.net

Here is a summary of common AMEs affecting this compound and their mechanisms:

AME ClassMechanism of ModificationTargeted Group on AminoglycosideExamples Affecting this compound
N-AcetyltransferasesAcetylation (addition of acetyl)Amino groupAAC(6') (e.g., AAC(6')-Ib, AAC(6')-Ie-APH(2'')-Ia), AAC(3) (e.g., AAC(3)-IIa, AAC(3)-IV) creative-diagnostics.comnih.govmdpi.commcmaster.camdpi.comfrontiersin.orguzh.ch
O-PhosphotransferasesPhosphorylation (addition of phosphate)Hydroxyl groupAPH(2'') (e.g., APH(2'')-Ia, APH(2'')-Ib, APH(2'')-Ic, APH(2'')-Id, APH(2'')-IIa), APH(3') (e.g., APH(3')-IIa) creative-diagnostics.comrcsb.orgnih.govnih.govfrontiersin.orgasm.org
O-NucleotidyltransferasesNucleotidylation (addition of nucleotide)Hydroxyl groupANT(2'') (e.g., ANT(2'')-Ia) creative-diagnostics.comrcsb.orgasm.org

Ribosomal Target Site Modifications

Resistance to this compound can also arise from alterations in its ribosomal target site, the 16S rRNA within the 30S ribosomal subunit. creative-diagnostics.comnih.gov Gentamicin exerts its effect by binding to specific sites on the 16S rRNA, interfering with protein synthesis. creative-diagnostics.comwikipedia.org Modifications to these binding sites can reduce the affinity of the ribosome for the antibiotic, leading to resistance. creative-diagnostics.comrcsb.org

Mutations in the genes encoding 16S rRNA (rrs genes) can lead to structural changes in the ribosome that impair gentamicin binding. creative-diagnostics.comnih.gov One of the most well-characterized and clinically relevant mutations is the A1408G mutation in the 16S rRNA gene (using E. coli numbering). researchgate.netnih.govethz.ch This mutation disrupts crucial interactions between the antibiotic and the ribosome, particularly affecting aminoglycosides with a 6'-ammonium group on ring I, which includes gentamicin. researchgate.netethz.ch The A1408G mutation prevents the formation of a pseudo-base pair between ring I of the aminoglycoside and adenine (B156593) 1408, which is essential for proper antibiotic binding and positioning within the ribosomal A-site. ethz.ch This disruption leads to high-level resistance to gentamicin. ethz.chumt.edunih.gov Studies in various bacterial species, including Borrelia burgdorferi and Mycobacterium abscessus, have confirmed that mutations homologous to E. coli A1408G confer significant resistance to gentamicin. umt.edunih.govoup.com

While the A1408G mutation is a prominent example, other mutations in the 16S rRNA gene at or near the aminoglycoside binding site can also contribute to resistance, although they may be less common or confer lower levels of resistance. nih.govoup.com The presence of multiple copies of rrs genes in some bacteria can influence the level of resistance conferred by a single mutation; high-level resistance may require the mutation to be present in all or most copies. asm.org

The A1408G mutation specifically impacts the interaction of gentamicin with helix 44 of the 16S rRNA, a key binding site for aminoglycosides. nih.govasm.org This mutation alters the local environment of the A-site, reducing the binding affinity of gentamicin and consequently its ability to induce mistranslation and inhibit protein synthesis. creative-diagnostics.comnih.govwikipedia.org

Here is a table summarizing the effect of the A1408G mutation on resistance to certain aminoglycosides:

16S rRNA Mutation (E. coli numbering)Affected Aminoglycosides (Examples)Effect on Resistance Level (relative to wild-type)Key MechanismReferences
A1408GGentamicin, Kanamycin, Tobramycin, NeomycinHigh-level resistanceDisrupts interaction with Ring I of aminoglycosides, reduces binding affinity researchgate.netnih.govethz.chumt.edunih.govoup.com

Beyond point mutations, chemical modifications of 16S rRNA, such as methylation catalyzed by 16S rRNA methyltransferases (RMTs), can also confer high-level, broad-spectrum aminoglycoside resistance, including resistance to gentamicin. rcsb.orgnih.gov These enzymes typically methylate specific nucleotides in the A-site, such as G1405 or A1408, interfering with aminoglycoside binding. rcsb.orgembopress.org While distinct from rrs gene mutations, RMTs represent another significant mechanism of ribosomal target site modification leading to gentamicin resistance. nih.gov

Ribosomal Methyltransferases (e.g., 16S rRNA methylases like RmtB, ArmA)

A key mechanism of high-level aminoglycoside resistance, including resistance to this compound, involves the action of 16S rRNA methyltransferases (MTases). These enzymes, such as ArmA and RmtB, are often plasmid-encoded and catalyze the methylation of specific nucleotides within the 16S rRNA component of the bacterial 30S ribosomal subunit. nih.govmdpi.com Specifically, ArmA and RmtB methylate the N7 position of guanine (B1146940) at nucleotide 1405 (G1405) in the 16S rRNA A-site. nih.govmdpi.comnih.govpsu.edu This site is crucial for aminoglycoside binding. nih.gov Methylation at G1405 sterically hinders or prevents the binding of aminoglycosides like this compound to the ribosome, thereby disrupting their ability to inhibit protein synthesis. mdpi.comnih.govoup.com

The presence of 16S rRNA methylase genes like armA and rmtB has been reported globally in various Gram-negative bacteria, including Enterobacteriaceae, Pseudomonas aeruginosa, and Acinetobacter species. nih.govmdpi.compsu.eduoup.com These enzymes confer high-level resistance to 4,6-disubstituted 2-deoxystreptamine aminoglycosides, a class that includes gentamicin. nih.govmdpi.com Minimum inhibitory concentrations (MICs) for gentamicin in strains producing these methyltransferases are often reported to be ≥256 μg/mL, significantly higher than susceptible strains. nih.gov The dissemination of these resistance genes, often located on mobile genetic elements like plasmids and transposons, contributes to the spread of high-level aminoglycoside resistance among bacterial populations. mdpi.comoup.comcreative-diagnostics.com

Studies have investigated the substrate requirements and activity of these methyltransferases. For instance, ArmA is most active towards mature 30S ribosomal subunits. nih.gov The methylation at G1405 by enzymes like ArmA and RmtB is a critical determinant of high-level resistance by reducing the affinity of the ribosome for aminoglycosides. mdpi.comnih.govoup.com

Alterations in Ribosomal Proteins (e.g., rpsL mutations)

Mutations in genes encoding ribosomal proteins can also contribute to aminoglycoside resistance, although typically conferring lower levels of resistance compared to 16S rRNA methylation. Mutations in the rpsL gene, which encodes ribosomal protein S12, have been well-documented as a mechanism of resistance to streptomycin (B1217042). nih.govbiorxiv.orgnih.gov Ribosomal protein S12 interacts with the 16S rRNA at the decoding site, a region where aminoglycosides bind. nih.govbiorxiv.org

While rpsL mutations are primarily associated with streptomycin resistance, some studies suggest they can cause minor susceptibility changes to 2-deoxystreptamine aminoglycosides like gentamicin. biorxiv.org Alterations in ribosomal proteins can lead to structural changes in the ribosome that weaken the binding affinity of gentamicin, impairing its function. creative-diagnostics.com Research in Borrelia burgdorferi identified mutations in the rpsL gene conferring resistance to streptomycin, and some studies on kanamycin and gentamicin resistance in Mycobacterium species have mapped resistance to homologous sites. nih.gov

It has been proposed that certain rpsL mutations might act as "stepping-stones" towards resistance against 2-deoxystreptamine aminoglycosides, potentially requiring additional mutations to achieve high-level resistance. biorxiv.org Studies analyzing genomic alterations in bacteria exposed to antibiotics have also identified mutations in genes related to ribosomal binding proteins and ribosome biogenesis as potentially contributing to aminoglycoside tolerance. elifesciences.org

Alterations in Bacterial Membrane Permeability and Drug Uptake

Reduced uptake of this compound into the bacterial cell is another significant resistance mechanism, particularly in Gram-negative bacteria which possess an outer membrane. This barrier can restrict the entry of hydrophilic molecules like aminoglycosides. creative-diagnostics.commdpi.comnih.govnih.gov

Role of Outer Membrane Porins (e.g., OmpF)

Outer membrane porins are protein channels that facilitate the passive diffusion of small, hydrophilic molecules across the outer membrane of Gram-negative bacteria. mdpi.comnih.govnih.gov OmpF is a non-specific porin in Escherichia coli that allows the passage of various small molecules, including some antibiotics. mdpi.comnih.gov

While porins are generally involved in the uptake of hydrophilic antibiotics, studies specifically investigating the role of OmpF in gentamicin uptake have yielded varying results. Some research suggests that porin-deficient mutants show no alteration in gentamicin susceptibility. asm.orgnih.gov However, other studies indicate that the combined deletion of both ompF and ompC (another major porin gene) can lead to a significant reduction in susceptibility to gentamicin in E. coli. biorxiv.org This suggests that while a single porin might not be the sole entry point, alterations or deficiencies in multiple porins can collectively impact gentamicin influx.

Mechanisms of Reduced this compound Influx

Beyond porin alterations, other mechanisms can lead to reduced this compound influx. The uptake of aminoglycosides in Gram-negative bacteria is generally considered to occur through an oxygen-dependent active transport process after initial passage through the outer membrane. nih.gov This influx is linked to the bacterial membrane potential. frontiersin.org

Alterations in bacterial membrane permeability can result from changes in cell wall composition, such as acquired lipid modifications that repel aminoglycosides. nih.gov Furthermore, disruptions in bacterial energy metabolism, particularly in the electron transport chain, can reduce the membrane potential, thereby impairing gentamicin uptake. elifesciences.orgfrontiersin.org This mechanism is observed in the development of small colony variants (SCVs), which often exhibit reduced gentamicin susceptibility due to impaired electron transport and consequently reduced membrane potential. frontiersin.org

Studies have also explored the role of specific transporters in aminoglycoside uptake in mammalian cells, such as organic cation transporters (OCTs) and megalin in renal proximal tubular cells, which are relevant to drug accumulation and toxicity in the host. pnas.orgresearchgate.net While this pertains to host-drug interaction rather than bacterial resistance directly, it highlights the complexity of aminoglycoside transport across biological membranes.

Efflux Pump Systems

Efflux pumps are active transporters located in the bacterial membrane that expel various substrates, including antibiotics, from the cell, thereby reducing their intracellular concentration and contributing to resistance. creative-diagnostics.comnih.govrcsb.orgnih.gov

Identification and Characterization of Efflux Pumps Conferring this compound Resistance

Various efflux pump systems have been implicated in aminoglycoside resistance, including resistance to this compound. In Gram-negative bacteria, Resistance-Nodulation-Cell Division (RND) family efflux pumps, such as AcrAB-TolC in E. coli and MexXY-OprM in Pseudomonas aeruginosa, are known to extrude a broad range of antibiotics. creative-diagnostics.comrcsb.orgnih.govmdpi.com The AcrAB-TolC system in E. coli has been shown to expel gentamicin, reducing its intracellular concentration. creative-diagnostics.com

In Acinetobacter baumannii, the AdeABC efflux pump, also belonging to the RND family, is associated with multidrug resistance, including resistance to aminoglycosides like gentamicin. mdpi.commdpi.com Overexpression of the AdeABC pump, sometimes due to mutations in regulatory genes like adeS and adeR, can lead to spontaneous gentamicin resistance. mdpi.com Another efflux pump in A. baumannii, AdeIJK, has also been reported to provide resistance to gentamicin in some strains. mdpi.com

In Pseudomonas aeruginosa, the MexXY-OprM efflux pump plays a role in resistance to aminoglycosides. rcsb.orgnih.govasm.org Studies have shown that a functional MexXY-OprM pump contributes to gentamicin resistance levels, and its expression can be correlated with the presence of aminoglycoside-modifying enzymes. asm.org The MexAB-OprM pump in P. aeruginosa has also been implicated in resistance to gentamicin in biofilm structures. nih.gov

Other efflux pump families, such as the Major Facilitator Superfamily (MFS) and Multidrug and Toxic Compound Extrusion (MATE) family, can also contribute to aminoglycoside efflux in various bacteria. nih.govmdpi.com For example, the MATE-type efflux pump MdtK in Salmonella enterica has been found to be responsible for extruding aminoglycosides. mdpi.com

The contribution of efflux pumps to gentamicin resistance can vary depending on the bacterial species and the specific efflux system involved. Overexpression of these pumps is a common mechanism leading to decreased intracellular accumulation of the antibiotic. mdpi.commdpi.com

Molecular Mechanisms of Efflux (e.g., AcrAB-TolC system)

Bacterial efflux pumps are transmembrane protein systems that actively transport antibiotics and other toxic compounds out of the cell, thereby reducing their intracellular concentration below inhibitory levels. mdpi.commdpi.comnih.gov This mechanism can contribute to intrinsic resistance or acquired resistance, often leading to multidrug resistance phenotypes. mdpi.comnih.gov

While the AcrAB-TolC system is a well-characterized tripartite efflux pump in Gram-negative bacteria, primarily associated with resistance to a broad range of antibiotics, including beta-lactams, tetracyclines, and chloramphenicol, its role in aminoglycoside efflux, specifically this compound, is more nuanced and can vary between bacterial species. researchgate.netbmbreports.orgresearchgate.netasm.orgmdpi.comasm.org In Escherichia coli, the AcrAB-TolC system is generally not considered a primary efflux pump for aminoglycosides. researchgate.netasm.org However, other RND family efflux pumps like AcrD in E. coli have been shown to expel aminoglycosides from both the cytoplasm and periplasm. researchgate.netrcsb.org

In other Gram-negative bacteria, such as Pseudomonas aeruginosa and Klebsiella pneumoniae, homologous efflux complexes related to AcrAB-TolC, like MexXY-OprM and AdeABC in Acinetobacter baumannii, are known to efflux aminoglycosides, including gentamicin. mdpi.comasm.orgrcsb.org The AdeABC efflux pump in A. baumannii, for instance, confers resistance to a wide range of antibiotics, including gentamicin. mdpi.com Similarly, the MexXY-OprM pump in P. aeruginosa is an RND efflux pump contributing to multidrug resistance, particularly to aminoglycosides. rcsb.org

In Gram-positive bacteria, efflux pumps also play a role in gentamicin resistance. For example, the EfrAB efflux pump in Enterococcus faecalis, an ABC transporter, has been shown to extrude aminoglycosides like gentamicin and streptomycin. mdpi.comnih.gov

Research findings highlight the diversity of efflux systems contributing to gentamicin resistance across different bacterial species. While the AcrAB-TolC system's direct role in this compound efflux in E. coli is limited, other related or distinct efflux pumps are significant contributors in various pathogens. Studies involving deletion mutants of efflux pump genes have demonstrated increased susceptibility to aminoglycosides, underscoring the importance of these systems in resistance. researchgate.netasm.orgubc.ca

Biofilm-Associated Resistance Mechanisms (at a molecular level)

Bacteria frequently exist in biofilms, which are structured communities of cells encased in a self-produced extracellular matrix. creative-diagnostics.comoup.commdpi.com Biofilm-dwelling bacteria exhibit significantly higher resistance to antibiotics, including this compound, compared to their planktonic (free-swimming) counterparts. creative-diagnostics.comoup.comnih.gov This enhanced resistance is mediated by a combination of molecular mechanisms.

One key mechanism is the reduced penetration of antibiotics through the biofilm matrix. The extracellular polymeric substance (EPS) matrix, composed of polysaccharides, extracellular DNA (eDNA), proteins, and lipids, acts as a physical barrier that can impede the diffusion of this compound, preventing it from reaching bacteria within the deeper layers of the biofilm. creative-diagnostics.comoup.commdpi.comresearchgate.netasm.org Studies have shown that eDNA, a significant component of the biofilm matrix, can bind to positively charged antimicrobials like aminoglycosides, effectively sequestering them within the matrix and reducing their concentration reaching the bacterial cells. asm.org

Metabolic heterogeneity within biofilms also contributes to resistance. Cells in different regions of the biofilm may exhibit varying growth rates and physiological states. Slower-growing or dormant persister cells, often found in deeper layers, are less susceptible to antibiotics like this compound that primarily target actively dividing cells. creative-diagnostics.comoup.commdpi.com

Furthermore, the biofilm environment can promote the emergence and spread of antibiotic resistance genes through increased horizontal gene transfer (HGT). oup.commdpi.comresearchgate.netmdpi.comnih.gov The close proximity of bacterial cells within the biofilm facilitates the exchange of mobile genetic elements like plasmids and transposons carrying resistance genes. mdpi.comresearchgate.netmdpi.comnih.gov

Genetic Determinants and Mobilization of Resistance Genes

Gentamicin resistance is often mediated by the acquisition of specific genes that encode resistance mechanisms. The most prevalent mechanism involves aminoglycoside-modifying enzymes (AMEs), which chemically alter the this compound molecule, rendering it unable to bind effectively to the ribosome. creative-diagnostics.comrcsb.orgnih.gov Three main classes of AMEs are involved: aminoglycoside acetyltransferases (AACs), phosphotransferases (APHs), and nucleotidyltransferases (ANTs). creative-diagnostics.comrcsb.orgnih.gov

Specific genes encoding these enzymes are frequently identified in gentamicin-resistant isolates. For instance, the aac(3)-II gene, encoding an acetyltransferase, is a prominent example found on bacterial plasmids and contributes to the rapid dissemination of resistance through HGT. creative-diagnostics.comacademicjournals.org Another significant determinant is the bifunctional enzyme AAC(6′)-Ie-APH(2″)-Ia, encoded by the aac(6′)-Ie-aph(2″)-Ia gene, which confers high-level gentamicin resistance, particularly in Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis. tandfonline.commdpi.comdovepress.com This gene has been found on mobile genetic elements, facilitating its transfer. tandfonline.comdovepress.com

Ribosomal target site modifications can also confer gentamicin resistance. Mutations in the rrs gene, which encodes the 16S rRNA of the 30S ribosomal subunit, or in genes encoding ribosomal proteins like rpsL, can reduce gentamicin's binding affinity. creative-diagnostics.com Additionally, enzymatic modification of the 16S rRNA by ribosomal methyltransferases can lead to high-level resistance to aminoglycosides. rcsb.orgnih.gov

The mobilization and dissemination of these resistance genes are primarily driven by mobile genetic elements (MGEs), such as plasmids, transposons, and integrons. creative-diagnostics.commdpi.comacademicjournals.orgnih.gov

  • Plasmids: These are extrachromosomal DNA molecules that can replicate independently and be transferred between bacteria through conjugation. creative-diagnostics.comacademicjournals.orgnih.gov Plasmids frequently carry resistance genes, including those for gentamicin resistance, and their transfer is a major factor in the spread of resistance within and between bacterial species. creative-diagnostics.comacademicjournals.orgnih.govplos.org Studies have characterized plasmids like pRAY and its variants in Acinetobacter species, which commonly carry the aadB gene conferring resistance to gentamicin, kanamycin, and tobramycin, and possess mobilization genes facilitating their dissemination. oup.com
  • Transposons: These are DNA sequences that can move from one location in the genome to another or to a plasmid. creative-diagnostics.comacademicjournals.org Transposons can carry resistance genes and insert them into different genetic locations, contributing to the spread and evolution of resistance. creative-diagnostics.comacademicjournals.org For example, the gentamicin resistance determinant in Enterococcus faecalis has been found to reside on a transposon similar to Tn4001, which can be mobilized. nih.gov Composite transposons like Tn2922 have also been characterized, carrying gentamicin resistance genes (aacC5) and mobilization elements. nih.gov
  • Integrons: These are genetic elements that can capture and express genes, often resistance genes, through site-specific recombination. creative-diagnostics.com Integrons are frequently associated with transposons and plasmids, acting as platforms for the assembly and dissemination of multiple resistance genes. creative-diagnostics.com Sub-inhibitory concentrations of gentamicin have been shown to induce the integration of gentamicin resistance genes into class 1 integrons, increasing their mobilization potential. researchgate.net
  • Horizontal gene transfer, mediated by conjugation, transformation, and transduction, allows bacteria to acquire resistance genes from other bacteria in their environment. creative-diagnostics.comnih.govnih.govfrontiersin.org This process is particularly efficient in environments with high bacterial density, such as biofilms and the gastrointestinal tract. mdpi.commdpi.comnih.govnih.gov The transfer of gentamicin resistance genes between different bacterial species, including Enterococcus faecalis to E. coli and among Enterococcus strains, has been documented, highlighting the significant role of HGT in the global dissemination of gentamicin resistance. academicjournals.orgnih.govfrontiersin.org

    Data Table: Examples of Gentamicin Resistance Genes and Associated Mechanisms

    Resistance Gene Enzyme/Mechanism Bacterial Species Examples Mobile Genetic Element Association
    aac(3)-II Aminoglycoside Acetyltransferase (AAC(3)-II) Klebsiella pneumoniae, E. coli Plasmid creative-diagnostics.comacademicjournals.org
    aac(6′)-Ie-aph(2″)-Ia Bifunctional AAC(6′)-Ie-APH(2″)-Ia Staphylococcus aureus, Enterococcus faecalis tandfonline.commdpi.comdovepress.com Mobile genetic elements tandfonline.comdovepress.com
    aadB Aminoglycoside Adenyltransferase (AAD(2″)) Acinetobacter spp. oup.com Gene cassette in integrons oup.com
    rrs mutations Altered 16S rRNA (ribosomal target) E. coli creative-diagnostics.com Chromosomal
    rpsL mutations Altered S12 ribosomal protein (ribosomal target) E. coli creative-diagnostics.com Chromosomal
    Ribosomal Methyltransferases Methylation of 16S rRNA (ribosomal target) Various Often plasmid-borne rcsb.orgnih.gov
    Efflux Pump Genes Efflux pumps (e.g., acrD, adeABC, efrAB) E. coli, A. baumannii, E. faecalis mdpi.commdpi.comnih.govresearchgate.netrcsb.org Chromosomal, Plasmid mdpi.com

    Note: This table provides examples and is not exhaustive.

    Detailed Research Findings:

  • A study on Klebsiella pneumoniae clinical isolates found that the aac(3′)-IIa and ant(2″)-Ia genes were present in aminoglycoside-resistant isolates, and there was a significant association between antibiotic resistance patterns and the strength of biofilm production. nih.gov
  • Research on Acinetobacter species identified the plasmid pRAY and its variants as a common cause of gentamicin and tobramycin resistance, with the aadB gene located within a gene cassette often associated with class 1 integrons. The presence of mobilization genes on these plasmids likely assists in their dissemination. oup.com
  • Experimental studies have demonstrated the transfer of gentamicin resistance between Enterococcus faecalis and Escherichia coli via conjugation, highlighting the interspecies spread facilitated by HGT. academicjournals.orgnih.gov
  • Investigation into the effects of sub-inhibitory gentamicin concentrations on environmental microbial communities showed that these concentrations can induce the integration of gentamicin resistance genes into class 1 integrons, suggesting a potential environmental pathway for resistance mobilization. researchgate.net
  • Structure Activity Relationship Sar Studies of Gentamicin B and Analogs

    Identification of Key Structural Moieties for Ribosomal Binding Affinity

    The fundamental structural requirement for the antimicrobial activity of aminoglycosides, including Gentamicin (B1671437) B, is the presence of one or more aminated sugars linked to a dibasic cyclitol, most commonly 2-deoxystreptamine (B1221613) nih.gov. This 2-deoxystreptamine scaffold serves as a key pharmacophore essential for the precise anchoring of these drugs at their ribosomal RNA target site ramauniversity.ac.in.

    Gentamicin B, like other 4,6-disubstituted-2-deoxystreptamine aminoglycosides, binds to the ribosomal A site, specifically interacting with helix 44 of the 16S rRNA wikipedia.orgnih.gov. This binding event disrupts the ribosome's ability to accurately discriminate between correct and incorrect tRNA-mRNA interactions, leading to the incorporation of wrong amino acids into nascent proteins and ultimately bacterial death wikipedia.org. Crystal structures of aminoglycosides bound to ribosomal RNA have provided insights into these interactions. For instance, studies with Gentamicin C1a have shown that it binds in the major groove of the RNA, with Rings I and II directing specific RNA-drug interactions nih.gov. Ring III, which is characteristic of the gentamicin subclass, also plays a role in specific interactions with conserved base pairs nih.gov.

    Research comparing the activity of different gentamicin components and analogs highlights the importance of specific rings and their substituents for ribosomal binding. For example, comparison of Gentamicin X2 with Gentamicin B1 (a pseudo-regioisomer) suggests that a basic nitrogen at the 6'-position is more important for activity than one at the 2'-position in this structural context acs.orgnih.gov.

    Influence of Functional Groups (e.g., amino, hydroxyl, methyl) on Molecular Activity

    The presence and position of amino and hydroxyl groups are critical determinants of aminoglycoside activity and their interaction with the ribosomal target nih.govnih.govresearchgate.net. These functional groups participate in ionic bonds with the 16S rRNA region of the A site researchgate.net.

    Studies on the SAR of aminoglycosides have investigated the role of hydroxyl and amino groups wikipedia.org. The number and location of amino groups on the hexose (B10828440) moieties linked to the 4-position of 2-deoxystreptamine significantly influence antibiotic activity ramauniversity.ac.inuomus.edu.iq. A higher number of amino groups generally correlates with better inhibition of protein synthesis ramauniversity.ac.in. The order of potency based on amino group substitution patterns has been suggested as 2',6'-diamino > 6'-amino > 2'-amino > no amino ramauniversity.ac.in.

    Methylation patterns also play a role in the activity and properties of gentamicin components. For example, differences in methylation at the C6' or N6' positions among Gentamicin C1, C2, and C2a have been shown to have a relatively minor influence on bacterial ribosomal inhibition activity, although subtle differences exist acs.orgnih.gov. N-methylation at the 6'-position, as seen in Gentamicin C1 and C2b, has been associated with reduced inhibition of bacterial ribosomes, potentially due to steric hindrance impacting hydrogen bonding interactions within the drug binding pocket acs.orgnih.gov.

    The presence of a hydroxyl function at C-6' instead of an amino function, as found in Gentamicin A factors and G418, can lead to compounds that are more effective inhibitors of eukaryotic protein synthesis nih.govasm.org.

    Impact of Stereochemistry on Molecular Interactions and Activity

    Stereochemistry, the spatial arrangement of atoms in a molecule, significantly influences a drug's interaction with biological targets, affecting potency and selectivity ijpsjournal.com. In the context of aminoglycosides like this compound, the stereochemical configuration at chiral centers within the sugar rings impacts their precise fit and binding affinity to the ribosomal A site.

    Differences in stereochemistry, even at a single chiral center, can lead to substantial changes in activity. For instance, 5'-epigentamicin C1a, which differs from Gentamicin C1a only in the configuration at C5', is significantly less active against bacterial ribosomes. This difference is attributed to the change in configuration at C5' causing an inversion of the conformation of Ring I, resulting in poor fitting into the ribosomal drug binding pocket nih.gov.

    The stereochemistry of methyl groups can also influence conformation and activity. For example, the difference in predominant side chain conformations between Gentamicin C2 and Gentamicin B1, despite both having a 6'R-methyl substituent, is due to an additional C4'-O bond in Gentamicin B1 that destabilizes a particular conformation acs.orgnih.gov. The enzyme GenB2, involved in gentamicin biosynthesis, acts as an isomerase converting Gentamicin C2a into Gentamicin C2 by changing the stereochemistry at the C-6' chiral center nih.gov. This highlights the biological significance of stereochemistry in the production of different gentamicin components.

    SAR of Synthetic this compound Derivatives and Semisynthetic Analogs

    The SAR of synthetic derivatives and semisynthetic analogs of gentamicin, including those related to this compound, has been explored to develop compounds with improved properties. Semisynthetic aminoglycosides were developed to combat resistance mechanisms and potentially display distinct toxicological profiles nih.gov.

    One notable example is Isepamicin, a semisynthetic analog derived from this compound by the addition of a 1-N-[(S)-4-amino-2-hydroxypropionyl] group nih.gov. This modification at the N-1 position of the 2-deoxystreptamine core is a strategy used in several semisynthetic aminoglycosides, such as Amikacin (derived from Kanamycin (B1662678) A) and Arbekacin (derived from Kanamycin B), to circumvent certain resistance mechanisms nih.govfrontiersin.orgpharmafeatures.com. In these derivatives, the N-1 atom's basicity is altered, and the basic amino function is shifted to the end of the side chain nih.gov.

    Research on synthetic pseudotrisaccharides related to Gentamicin B1 has shown that replacing the 6'-OH group in Ring I of G418 with a 6'-NH2 group, as found in Gentamicin B1, can lead to a loss of certain biological activities, suggesting the importance of the 6'-OH group for those activities biorxiv.org.

    Structure-based design and synthesis of analogs, often guided by understanding the interactions between aminoglycosides and the ribosomal target or resistance enzymes, continue to be avenues for discovering new compounds with altered or improved SAR profiles nih.govasm.org.

    Correlating Structural Modifications with Susceptibility to Aminoglycoside Modifying Enzymes

    A major mechanism of bacterial resistance to aminoglycosides is the enzymatic modification of the antibiotic molecule researchgate.netasm.orgrcsb.org. These modifications, including N-acetylation, O-phosphorylation, and O-nucleotidylation, are carried out by aminoglycoside modifying enzymes (AMEs): N-acetyltransferases (AACs), O-phosphotransferases (APHs), and O-nucleotidyltransferases (ANTs), respectively researchgate.netasm.orgrcsb.org. These enzymes target specific amino and hydroxyl functional groups on the aminoglycoside structure, leading to a modified drug that binds poorly to the ribosome asm.orgrcsb.org.

    The location of these modifiable groups on the aminoglycoside structure is crucial for enzyme specificity nih.govasm.org. For typical kanamycin and gentamicin derivatives, AMEs target positions 3, 2', and 6' for AACs; 4' and 2" for ANTs; and 3' and 2" for APHs nih.govasm.org.

    Structural modifications can significantly impact a compound's susceptibility to AMEs. For example, the presence of a methyl group on N-6' in Gentamicin C1 and Sagamicin (Gentamicin C2b) results in a secondary amine at this position, making them far less susceptible to AAC(6') enzymes compared to components with a primary amine at this site nih.govasm.org. This resistance to AAC(6') enzymes is a reason why Gentamicin C1 contributes to the resistance of commercial gentamicin preparations against these enzymes nih.gov.

    Efforts to overcome enzymatic resistance often involve structural modifications at sites targeted by AMEs. The addition of a bulky substituent, such as the (S)-4-amino-2-hydroxybutyryl group at the N-1 position in Isepamicin (a this compound analog) and Amikacin, provides steric hindrance that protects neighboring positions (like the 3-hydroxyl and 2',6'-amino groups) from modification by several AMEs nih.govfrontiersin.orgpharmafeatures.comphiladelphia.edu.jo. This strategy has been successful in creating semisynthetic aminoglycosides active against strains resistant to earlier compounds nih.gov.

    Biotechnological Production and Metabolic Engineering of Gentamicin B

    Fermentation Process Optimization for Enhanced Yield

    Optimizing fermentation parameters is critical for maximizing Gentamicin (B1671437) B production. This involves carefully controlling the composition of the culture medium and the environmental conditions during the fermentation process. bohrium.comnih.govtandfonline.comresearchgate.net

    Optimization of Carbon and Nitrogen Sources in Culture Media

    The choice and concentration of carbon and nitrogen sources in the fermentation medium significantly impact both microbial growth and antibiotic biosynthesis. nih.govresearchgate.netfrontiersin.org Studies have investigated various substrates to identify those that promote maximal Gentamicin B production. For instance, potato starch and soybean meal have been identified as effective carbon and nitrogen sources, respectively, for gentamicin fermentation by M. purpurea. msk.or.kr Another study found starch to promote maximal gentamicin production, while maltose (B56501) favored maximal growth in M. echinospora. nih.gov Yeast extract as a sole nitrogen source promoted maximal growth, whereas soybean meal was better for gentamicin production. nih.gov Increasing phosphate (B84403) concentration has also been shown to enhance gentamicin production, with an observed optimum at 1.2 g/L. nih.gov

    Research findings highlight the varied effects of different carbon sources on gentamicin production by M. purpurea. While potato starch was found to be the best carbon source for cell growth, glucose was optimal for gentamicin production. msk.or.kr Lactose, on the other hand, was found to be the least effective for both growth and production. msk.or.kr It is hypothesized that M. purpurea can efficiently hydrolyze starch to glucose, which is then utilized for gentamicin synthesis. msk.or.kr

    Table 1: Effect of Carbon Sources on Gentamicin Production by M. purpurea

    Carbon SourceCell Growth (Optical Density)Gentamicin Production (µg/mL)
    Potato StarchHighModerate
    GlucoseModerateHigh
    MaltoseHigh-
    LactoseLowLow

    Influence of pH and Aeration on Biosynthesis

    Environmental factors such as pH and aeration play crucial roles in the biosynthesis of gentamicin. msk.or.krwikipedia.orgresearchgate.net Maintaining optimal pH levels is essential for both microbial growth and antibiotic production, although the optimal pH for each phase may differ. msk.or.kr For gentamicin biosynthesis, a pH range of 6.8 to 7.5 is typically used. wikipedia.org Studies on M. purpurea have indicated that the optimum pH for cell growth is around 7.2, while the optimum pH for gentamicin production is slightly lower, between 6.8 and 6.9. msk.or.kr

    Aeration is another critical factor influencing gentamicin yield. msk.or.krwikipedia.org The amount of oxygen supplied significantly affects fermentation productivity. msk.or.kr Optimal aeration rates are determined through experimentation and depend on the specific growth medium and Micromonospora species used. wikipedia.org

    Fed-Batch and Continuous Fermentation Strategies

    Different fermentation strategies, such as batch, fed-batch, and continuous fermentation, can be employed to enhance antibiotic production. eppendorf.cominfors-ht.comeppendorf.com Batch fermentation involves providing all nutrients at the beginning of the process. eppendorf.cominfors-ht.comeppendorf.com Fed-batch fermentation, a widely used mode in the bioprocess industry, starts with a batch phase, followed by the incremental addition of nutrients throughout the fermentation. eppendorf.comeppendorf.comremedypublications.com This strategy helps to achieve higher cell densities and product yields by preventing substrate depletion and limiting the accumulation of toxic by-products. eppendorf.comeppendorf.com Continuous fermentation involves the continuous addition of fresh medium and removal of culture broth, maintaining a steady state that can be beneficial for long-term production and metabolic studies. eppendorf.cominfors-ht.comeppendorf.com While fed-batch fermentation is effective for high biomass and product yield, continuous processes can potentially improve space-time yield but carry a higher risk of contamination over extended periods. infors-ht.com Specific applications of fed-batch strategies have demonstrated improved productivity and prevention of unwanted by-product formation in other bioprocesses. uni-hannover.de

    Strain Improvement via Mutagenesis and Selection

    Improving the productivity of the Micromonospora strains is a key strategy for increasing this compound yield. This can be achieved through traditional methods like mutagenesis and selection, as well as more targeted metabolic engineering approaches. bohrium.comnih.govtandfonline.comnih.gov

    Random Mutagenesis Techniques

    Random mutagenesis techniques have been widely applied to generate genetic variations in Micromonospora strains, aiming to obtain mutants with enhanced gentamicin production. bohrium.compharmacophorejournal.comtandfonline.comnih.gov Common mutagens include ultraviolet (UV) irradiation and chemical agents like N-methyl-N′-nitro-N-nitrosoguanidine (NTG) and ethyl methanesulfonate (B1217627) (EMS). pharmacophorejournal.comnih.govoup.com UV mutagenesis has been used to identify high-yield strains of M. purpurea, showing increased titers compared to the parental strain. nih.gov Similarly, N+ ion beam irradiation has resulted in yield enhancements. nih.gov Composite mutagenesis approaches combining different mutagens have also been explored. nih.gov

    EMS mutagenesis has been employed to create gentamicin-overproducing mutants of M. echinospora. pharmacophorejournal.com For example, treatment with 200 mM EMS for varying durations was used to generate mutants, followed by selection for resistance to high concentrations of gentamicin. pharmacophorejournal.com

    Screening and Selection of High-Yielding Mutants

    Following mutagenesis, efficient screening and selection methods are crucial for identifying mutants with improved this compound production. Traditional screening often involves evaluating the antibiotic activity of numerous mutants. tandfonline.com High-throughput screening methods are being developed to accelerate this process. acs.orgresearchgate.net These methods can involve assessing growth rate, colony morphology, or using bioassays to measure antibiotic production. msk.or.krpharmacophorejournal.com For instance, high-yielding mutants of M. purpurea have shown different cultural and morphological characteristics compared to the wild type, including colony size, morphology, and pigment production. msk.or.kr

    More advanced screening techniques utilize integrated computer-aided vision technology and machine learning algorithms to provide efficient and noninvasive detection of gentamicin production, enabling the screening of large numbers of mutants. acs.orgresearchgate.net One study successfully screened a high-yield gentamicin strain from over 3000 mutants using such a method, demonstrating a significant increase in titer. acs.orgresearchgate.net Resistance to high concentrations of gentamicin has also been used as a selection criterion for identifying high-producing mutants. pharmacophorejournal.comnih.gov

    Metabolic engineering strategies offer a more targeted approach to strain improvement, allowing for specific modifications to the biosynthetic pathway to enhance this compound production and reduce impurities. scienceopen.combohrium.comnih.govgoogle.comnih.gov Studies have focused on understanding the this compound biosynthetic pathway, which was less clear compared to the gentamicin C complex pathway. scienceopen.comnih.govscienceopen.com Identifying and manipulating genes involved in the final steps of this compound biosynthesis, such as genR and genS, has led to the construction of high-yielding strains. scienceopen.comnih.govgoogle.com Overexpression of glycosyltransferases involved in transferring precursors into the gentamicin biosynthesis pathway has also shown promise in improving this compound production. nih.gov

    Table 2: Examples of Strain Improvement Strategies and Their Impact on Gentamicin Production

    StrategyStrainOutcomeReference(s)
    UV MutagenesisM. purpureaIncreased titer by 34.3% in shake flasks. nih.gov
    N+ ion beam irradiationM. purpureaYield enhancement by 27.39%. nih.gov
    EMS Mutagenesis and SelectionM. echinospora NRRL B-2995Superior mutant (M40-12) showed significantly increased production. pharmacophorejournal.com
    Overexpression of genR and genSM. echinosporaHigh-yielding strain constructed (798 mg/L). scienceopen.comnih.govgoogle.com
    Overexpression of KanM1 and GenM2M. echinospora JK4This compound improved by up to 54% with appropriate glucose feeding. nih.gov
    Disruption of genK and genP + expression of kanJ and kanKM. echinosporaThis compound yield of 880 µg/ml as the major product. scienceopen.comresearchgate.net

    Genetic and Metabolic Engineering Approaches

    Metabolic engineering offers targeted and efficient solutions for improving gentamicin yields and directing the biosynthesis towards specific components like this compound. bohrium.com Gene manipulation in Micromonospora species, such as M. purpurea and M. echinospora, has been instrumental in developing strains with improved yields and altered gentamicin component profiles. bohrium.com

    Gene Overexpression and Gene Knockout Strategies (e.g., genR, genS, genK disruption)

    Gene overexpression and knockout strategies are fundamental tools in metabolic engineering to redirect metabolic flux and enhance the production of desired compounds. In the context of this compound biosynthesis, specific genes have been targeted to increase its yield and reduce the accumulation of byproducts.

    Disruption of the genK gene, which encodes a C-6′ methyltransferase, has been shown to result in the preferential accumulation of gentamicin C1a. nih.govnih.gov GenK is involved in the methylation of gentamicin X2 to form G418, a branching point in the pathway that leads to other gentamicin components. nih.govresearchgate.net By disrupting genK, the metabolic flow is diverted away from the production of G418 and its downstream products, potentially increasing the availability of precursors for this compound biosynthesis. nih.gov

    The genes genR and genS have been identified as being closely related to the synthesis of this compound in M. echinospora. google.comscienceopen.com These genes are responsible for the last steps in this compound biosynthesis, specifically the deamination of the C2' amino group of gentamicin JI-20A. researchgate.netscienceopen.comresearchgate.net Gene knockout studies have demonstrated that disrupting genR and genS almost abolishes the production of this compound. scienceopen.comnih.gov Conversely, overexpression of genR and genS has been successfully used to construct this compound high-yielding strains. scienceopen.comnih.gov One study reported a this compound yield of 798 mg/L in a strain where an overexpression cassette of genR and genS was introduced. scienceopen.comnih.gov

    Simultaneous disruption of genK and genP has also been explored to generate strains overproducing JI-20A, a precursor for this compound. researchgate.netnih.govresearchgate.net GenP is a phosphotransferase involved in the 3',4'-deoxygenation in the gentamicin biosynthetic pathway, and its disruption leads to the accumulation of intermediates including JI-20A. nih.gov By increasing the pool of JI-20A through genK and genP disruption and then introducing enzymes capable of converting JI-20A to this compound, significant increases in GB production have been achieved. researchgate.netnih.govresearchgate.net

    Pathway Engineering for Directed Biosynthesis of this compound

    Pathway engineering involves modifying existing biosynthetic routes or introducing new enzymatic steps to favor the production of a specific compound. Since this compound is a minor component in wild-type M. echinospora, engineering the biosynthetic pathway is crucial for increasing its yield. nih.govresearchgate.netnih.gov

    One strategy has been to construct an artificial biosynthetic pathway for this compound by combining steps from the gentamicin and kanamycin (B1662678) biosynthetic pathways. nih.govresearchgate.net Considering that this compound shares a unique C2' hydroxyl group with kanamycin A, enzymes responsible for this modification in kanamycin biosynthesis have been utilized. nih.govresearchgate.net Specifically, the enzymes KanJ and KanK from the kanamycin biosynthetic pathway, which convert the C2' amino group in kanamycin B to the C2' hydroxyl group in kanamycin A, have been heterologously expressed in M. echinospora strains that accumulate JI-20A. researchgate.netresearchgate.netnih.govresearchgate.net This approach has successfully transformed JI-20A into this compound, leading to a tenfold increase in GB production compared to the wild-type strain in one instance. researchgate.netnih.govresearchgate.net Further optimization using strong promoters and gene integration techniques has resulted in even higher this compound yields, reaching up to 880 μg/ml. nih.govresearchgate.netresearchgate.net

    Blocking the biosynthetic pathways of byproducts is another key aspect of pathway engineering for directed biosynthesis. By disrupting genes like genK and genP, the accumulation of undesired gentamicin components is reduced, channeling precursors towards this compound synthesis. researchgate.netnih.govresearchgate.net

    Heterologous Expression of this compound Biosynthetic Gene Clusters

    Heterologous expression involves transferring the genes responsible for the biosynthesis of a compound from its native producer to a different host organism. This can be advantageous for various reasons, including overcoming limitations in the native producer, utilizing well-characterized host systems, and facilitating genetic manipulation.

    While the complete biosynthetic gene cluster for gentamicin has been identified in M. echinospora, heterologous expression of the entire cluster specifically for high-level this compound production is an area of ongoing research. researchgate.netgoogle.com Studies have focused on heterologous expression of subsets of gentamicin biosynthetic genes to understand their functions and produce intermediates. For example, heterologous expression of specific genes from M. echinospora in Streptomyces venezuelae has been used to elucidate the pathway for the biosynthesis of gentamicin A2, an intermediate in the gentamicin complex pathway. google.comnih.gov

    Heterologous expression of genes from other aminoglycoside biosynthetic pathways, such as kanJ and kanK from Streptomyces kanamyceticus, into Micromonospora strains has been a successful strategy for introducing the enzymatic activity required for this compound formation from accumulated precursors like JI-20A. researchgate.netresearchgate.netnih.govresearchgate.net This demonstrates the potential of using heterologous expression of specific genes or gene cassettes to engineer hosts for directed biosynthesis of this compound.

    Combinatorial Biosynthesis for Novel Aminoglycoside Analogs

    Combinatorial biosynthesis involves combining genes or enzymes from different biosynthetic pathways to create novel compounds or modify existing ones. This approach can be used to generate new aminoglycoside analogs with potentially improved properties, such as reduced toxicity or altered activity spectrum. bohrium.comnih.govresearchgate.net

    While the primary focus for this compound is often on increasing its production, combinatorial biosynthesis can also be applied to the gentamicin scaffold to create novel derivatives. By swapping or introducing glycosyltransferases or other modifying enzymes from different aminoglycoside biosynthetic pathways, it is possible to alter the sugar moieties or introduce new functional groups on the gentamicin structure. nih.govresearchgate.netbiorxiv.org

    Research in combinatorial biosynthesis of aminoglycosides has shown that introducing enzymes like glycosyltransferase KanM2 from the kanamycin pathway into M. echinospora can lead to the production of novel hybrid aminoglycosides. nih.gov This highlights the potential of using combinatorial biosynthesis to generate a diversity of gentamicin derivatives, although the specific application to generating novel this compound analogs with enhanced properties is an active area of research.

    Systems Biology and Synthetic Biology Approaches to this compound Production

    Systems biology and synthetic biology provide powerful frameworks for understanding and engineering complex biological systems, such as the microbial cell factories used for gentamicin production.

    Systems biology approaches involve the comprehensive analysis of biological systems using high-throughput data and computational modeling to understand the interactions between genes, proteins, metabolites, and the environment. bohrium.com By applying systems biology to Micromonospora species, researchers can gain a deeper understanding of the regulatory networks and metabolic fluxes that govern gentamicin biosynthesis, including the production of this compound. This understanding can then inform metabolic engineering strategies for rational strain design.

    Synthetic biology aims to design and construct new biological parts, devices, and systems, or to re-design existing natural biological systems for useful purposes. bohrium.com In the context of this compound production, synthetic biology tools can be used to:

    Design and assemble optimized biosynthetic pathways for higher GB yields.

    Engineer regulatory elements to control gene expression and metabolic flux precisely.

    Construct synthetic microbial consortia where different tasks in the production process are distributed among different engineered strains.

    Develop biosensors for real-time monitoring of intermediates or products to optimize fermentation processes. bohrium.com

    Future research in gentamicin production is expected to leverage metabolic engineering alongside systems biology and synthetic biology to optimize production pathways and accelerate strain selection. bohrium.com These integrated approaches can lead to the development of highly efficient microbial cell factories for the sustainable and cost-effective production of this compound.

    Chemical Modification and Derivatization of Gentamicin B for Research Applications

    Synthetic Strategies for Gentamicin (B1671437) B Analogues

    Developing efficient synthetic routes to gentamicin B analogues is vital for creating compounds with altered properties, such as improved activity against resistant strains or reduced toxicity.

    Regioselective modification of aminoglycosides, including this compound, is challenging due to the presence of multiple amine and hydroxyl groups with similar reactivity. Traditional chemical synthesis often requires extensive protection and deprotection steps, leading to complex and inefficient routes. rsc.orgnih.gov

    Methods for selective acylation and alkylation have been explored. For instance, selective acetylation of this compound at the 1, 3, and 6' positions can be achieved by treating the free base with carbon dioxide prior to acetylation. doi.org This selective blocking allows for further modifications at other positions. Regioselective diazotation of the amine at the 3-C position of the 2-deoxystreptamine (B1221613) ring, a core component of this compound, has been achieved using imidazole-1-sulfonyl azide (B81097) hydrochloride under neutral pH conditions. google.com This transformation provides a handle for further chemical modifications, such as reduction to an amine followed by alkylation or acylation. google.com

    Chemoenzymatic approaches offer a promising alternative to purely chemical synthesis for achieving regioselective modifications under mild conditions. rsc.orgnih.gov These methods combine the specificity of enzymes with chemical reactions, allowing for more concise and sustainable synthetic routes. rsc.orgnih.gov

    A two-step chemoenzymatic route has been developed for regioselectively modifying the C-6' position of aminoglycosides. rsc.orgnih.govrsc.org This approach utilizes a transaminase enzyme, such as GenB4 from gentamicin biosynthesis, to generate an aldehyde on the C-6' position without the need for protecting groups. rsc.orgnih.govrsc.org The resulting aldehyde can then undergo reductive amination to selectively introduce substituents at this position. rsc.orgnih.gov This method has been successfully applied to synthesize novel 6'-gentamicin C1a analogues. rsc.orgrsc.org

    Derivatization at specific positions on the this compound structure is crucial for understanding the role of different functional groups in its activity and for developing analogues with improved properties.

    Modification at the N-1 position has been a focus for developing semisynthetic aminoglycosides. The synthesis of 1-N-(S-4-amino-2-hydroxybutyryl)-gentamicin B (Sch 20287) and 1-N-(S-3-amino-2-hydroxypropionyl)-gentamicin B (Sch 21420) has been described, following procedures similar to those used for the transformation of kanamycin (B1662678) A to amikacin. jst.go.jp These modifications at the N-1 position have been shown to influence the biological properties of the resulting analogues. jst.go.jp

    Derivatization at the C-6' position is also significant. As mentioned in the chemoenzymatic synthesis section, the C-6' amine can be selectively modified via enzymatic deamination followed by reductive amination. rsc.orgnih.govrsc.org The stereochemistry at C-6' is also relevant, as exemplified by the epimerization between gentamicin C2 and C2a, catalyzed by the enzyme GenB2. researchgate.netnih.gov

    Synthesis of Labeled this compound for Mechanistic Studies

    Labeled this compound is a valuable tool for investigating its mechanism of action, cellular uptake, and distribution. Incorporating isotopes or fluorescent tags allows researchers to track the molecule and study its interactions with biological targets.

    While specific details on the synthesis of labeled this compound were not extensively found in the search results, the general principle of labeling aminoglycosides for mechanistic studies is established. For instance, fluorophore-labeled aminoglycosides like Gentamicin-Texas Red have been used to investigate the cellular uptake of the drug. nih.gov This suggests that similar labeling strategies can be applied to this compound to study its specific interactions and cellular fate.

    Creation of Probes for Studying Ribosomal Interactions and Cellular Uptake

    Gentamicin and other aminoglycosides exert their antibacterial activity primarily by binding to the bacterial ribosome, specifically the 16S rRNA of the 30S ribosomal subunit, interfering with protein synthesis. mdpi.comwikipedia.orgmdpi.com They can also interact with other ribosomal sites, such as helix 69 of the 23S rRNA. nih.govmdpi.com

    Probes based on this compound can be synthesized to study these interactions in detail. These probes may involve labeling the molecule with fluorescent or radioactive tags to enable visualization and quantification of binding to ribosomes or cellular components. nih.gov Studies on the interaction of gentamicin with Escherichia coli ribosomes have shown binding to multiple sites with different affinities. researchgate.net Probes can help delineate these binding sites and understand the dynamics of the interaction.

    Furthermore, probes can be used to study the cellular uptake of this compound. Aminoglycoside uptake is a multi-step process involving initial ionic binding and energy-dependent phases. nih.gov Labeled probes can help elucidate the mechanisms and factors influencing the transport of this compound into bacterial cells. Research using labeled gentamicin has shown that ribosomal mutations can impair drug accumulation, highlighting the link between ribosomal interaction and uptake. nih.gov

    The development of gentamicin-immobilized materials, such as gentamicin-immobilized agar (B569324), also represents a form of derivatization for research and potential application, demonstrating altered antibacterial activity compared to the free antibiotic. mdpi.com

    Analytical Methodologies in Gentamicin B Research

    Chromatographic Techniques for Separation and Quantification

    Chromatographic techniques play a vital role in resolving the complex mixture of gentamicin (B1671437) components and related substances. Given the properties of aminoglycosides, specialized stationary phases and mobile phases are often employed.

    High-Performance Liquid Chromatography (HPLC)

    HPLC is a widely used technique for the separation and quantification of gentamicin components, including gentamicin B. However, the lack of a strong UV chromophore in gentamicin necessitates the use of alternative detection methods or derivatization techniques when using standard UV detectors. akjournals.comijpbs.comnih.gov

    Ion-pairing reversed-phase liquid chromatography (IP-RPLC) is a common HPLC mode for analyzing aminoglycosides. This technique utilizes ion-pairing reagents, such as trifluoroacetic acid (TFA) or pentafluoropropionic acid (PFPA), in the mobile phase to improve the retention and separation of the polar and charged gentamicin molecules on reversed-phase columns, such as C18. pragolab.czakjournals.comlcms.cznih.gov The concentration of the ion-pairing agent can significantly impact the retention times and resolution of the gentamicin components. For example, increasing the TFA concentration from 40 mM to 100 mM has been shown to increase retention times and improve resolution between components like sisomicin (B1680986) and gentamicin C1a, and between gentamicin C2 and C2b. pragolab.cz

    Various stationary phases have been explored for gentamicin separation by HPLC, including C18 columns with superior resistance to acidic conditions used with TFA mobile phases. pragolab.czlcms.cznih.gov Other approaches involve pre- or post-column derivatization with reagents like o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethyl chloroformate (FMOC-Cl) to enable detection by UV or fluorescence, although derivatization can be time-consuming and may result in unstable derivatives. fao.orgakjournals.combioinfopublication.org Evaporative light scattering detection (ELSD) is another detection method used with HPLC for gentamicin analysis, avoiding the need for derivatization or specific electrochemical detectors. nih.gov

    HPLC methods have been developed for the determination of the composition of gentamicin sulfate (B86663) samples, allowing for the separation and quantitation of major components like C1, C1a, C2, C2a, and C2b. lcms.cznih.gov

    Ultra-Performance Liquid Chromatography (UPLC)

    UPLC, a more recent evolution of HPLC, offers improved resolution, speed, and sensitivity due to smaller particle sizes of the stationary phase and higher operating pressures. UPLC is increasingly applied to the analysis of gentamicin and its impurities, including this compound. lcms.czwaters.comwaters.comwaters.comwaters.com

    UPLC systems coupled with mass spectrometry detectors are particularly powerful for the qualitative and quantitative analysis of gentamicin components without the need for derivatization. lcms.czwaters.comwaters.comwaters.com These methods can achieve the separation of the five main gentamicin components (C1, C1a, C2, C2a, and C2b) and various related impurities, such as this compound, within relatively short run times. lcms.czwaters.comwaters.com The high sensitivity of UPLC-MS allows for the detection and quantification of impurities at low levels. lcms.czwaters.comwaters.com

    An example of a UPLC method for gentamicin analysis involves using a C18 column with a mobile phase containing heptafluorobutyric acid (HFBA) in water and methanol, coupled with tandem mass spectrometry (MS/MS) detection in positive-ion electrospray mode. avma.org This approach can achieve separation of gentamicin components like C1, C1a, and a combined peak for C2+C2a. avma.org

    Hydrophilic Interaction Liquid Chromatography (HILIC)

    HILIC is a chromatographic technique well-suited for the separation of highly polar compounds like aminoglycosides, which are poorly retained in conventional reversed-phase chromatography. researchgate.netwaters.comwaters.comcabidigitallibrary.org HILIC uses polar stationary phases and mobile phases with a high organic solvent content, typically acetonitrile, and a small amount of aqueous buffer. waters.comwaters.com

    HILIC coupled with mass spectrometry is gaining attention for aminoglycoside analysis as it often does not require derivatization or the addition of ion-pairing reagents that can suppress MS signals or contaminate the system. researchgate.netwaters.comwaters.comcabidigitallibrary.orgshimadzu.com Zwitterionic stationary phases have shown promise for separating aminoglycosides, including gentamicin components. waters.comwaters.com

    A HILIC-based method using a zwitterionic stationary phase has been developed for the fast separation of gentamicin C1, C1a, C2, and C2a. waters.com This method avoids the use of fluorinated pairing agents, which can cause ion suppression in MS. waters.comwaters.com HILIC-MS/MS methods have also been developed and validated for the analysis of various aminoglycosides, including gentamicin components, in complex matrices. waters.comcabidigitallibrary.orgshimadzu.eu

    Mass Spectrometry (MS) Applications

    Mass spectrometry is an indispensable tool in this compound research, providing high sensitivity and specificity for the detection, identification, and structural characterization of this compound and related compounds. lcms.czwaters.comwaters.comwaters.comoup.com

    LC-MS and LC-MS/MS for Qualitative and Quantitative Analysis of Components and Intermediates

    LC-MS and LC-MS/MS are widely applied for both qualitative and quantitative analysis of gentamicin components, including the identification and quantification of this compound as an impurity or minor component. lcms.czwaters.comwaters.comwaters.comoup.comlcms.czresearchgate.netnih.govresearchgate.netnih.govwiley.com

    These hyphenated techniques combine the separation power of liquid chromatography with the detection and identification capabilities of mass spectrometry. LC-MS/MS, in particular, allows for targeted analysis using multiple reaction monitoring (MRM), providing high sensitivity and selectivity for specific gentamicin components. avma.orgshimadzu.euresearchgate.netnih.govwiley.comresearchgate.net

    LC-MS methods have been used to identify and quantify gentamicin components and related impurities in various sample types. lcms.czwaters.comwaters.comwaters.comnih.govresearchgate.netnih.gov For example, LC-MS/MS has been used to identify seventeen impurities in a gentamicin sample. researchgate.netresearchgate.netnih.gov The positive ion electrospray ionization (ESI) mode is commonly used for ionizing aminoglycosides, yielding protonated molecules ([M+H]+). avma.orglcms.cznih.govresearchgate.net Fragmentation patterns obtained from MS/MS experiments can provide valuable information for the identification of known and unknown aminoglycosides. researchgate.netnih.govresearchgate.net

    Quantitative analysis of gentamicin components by LC-MS/MS is achieved by monitoring specific precursor-product ion transitions in MRM mode. avma.orgshimadzu.eunih.govwiley.com Calibration curves are used to determine the concentration of the analytes. lcms.cznih.govwiley.com

    LC-MS and LC-MS/MS are also valuable for analyzing intermediates in the biosynthesis or degradation pathways of gentamicin, aiding in the understanding of the chemical processes involved. nih.gov

    High-Resolution Mass Spectrometry for Structural Elucidation of Novel Derivatives

    High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), is a powerful technique for the structural elucidation of novel gentamicin derivatives or unknown impurities. nih.govthermofisher.commicrocombichem.com HRMS provides accurate mass measurements, which can be used to determine the elemental composition of a compound. nih.govthermofisher.com

    When combined with tandem mass spectrometry (MS/MS or MSn), HRMS allows for detailed fragmentation analysis. By examining the fragmentation patterns of a novel compound and comparing them to the fragmentation of known gentamicin structures or related aminoglycosides, researchers can deduce the structural features of the unknown molecule. researchgate.netresearchgate.netnih.govresearchgate.netpsu.edu

    UPLC coupled with quadrupole-的时间飞行 (Q-TOF) HRMS is a technique used for the analysis and structural identification of gentamicin biosynthetic intermediates. nih.gov This approach provides high resolution and accurate mass measurements, facilitating the identification of known intermediates and the potential elucidation of novel ones based on their exact mass and fragmentation data. nih.gov MS/MS spectra of this compound have been interpreted, and fragmentation transitions have been proposed, which can be used for its positive identification and structural determination. researchgate.netresearchgate.net

    Structural elucidation often involves comparing the obtained HRMS and MS/MS data with data from reference compounds and utilizing databases or in-silico fragmentation tools. researchgate.netnih.govresearchgate.netmicrocombichem.com Preparative HPLC-MS can be used to isolate novel components for further structural analysis by techniques like NMR spectroscopy, which complements MS data for comprehensive structural determination. microcombichem.compsu.edu

    Spectroscopic Characterization Techniques

    Spectroscopic methods provide valuable insights into the molecular structure and characteristics of this compound.

    Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

    Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed structure of organic molecules, including complex natural products like this compound. By analyzing the interaction of atomic nuclei with a magnetic field, NMR provides information on the types, numbers, and connectivity of atoms within the molecule.

    For this compound, NMR spectroscopy, including 1D and 2D techniques, is used to assign proton and carbon signals, allowing for the complete mapping of the molecular skeleton and the identification of functional groups. researchgate.net Studies have utilized detailed 1D and 2D NMR spectroscopy to elucidate the structure of this compound. researchgate.net For instance, specific resonances in the 1H and 13C NMR spectra recorded in solvents like D2O can be assigned to particular carbons and protons within the aminoglycoside structure, such as the methyl group at C-7'. biorxiv.org NMR has also been employed to analyze related aminoglycosides and their complexes, highlighting its utility in understanding structural features relevant to their biological activity. nih.govjst.go.jp

    NMR spectroscopy is also used in research to confirm the identity of synthesized or isolated compounds claimed to be this compound, by comparing their spectral data to known standards. biorxiv.org This is particularly important when distinguishing between closely related aminoglycosides that may have similar molecular formulas but differ in the position of functional groups. biorxiv.org

    Circular Dichroism for Conformational Studies

    Circular Dichroism (CD) spectroscopy is a technique that measures the differential absorption of left and right circularly polarized light by chiral molecules. This makes it particularly useful for studying the conformation and any conformational changes of molecules like this compound, which possess multiple chiral centers.

    Bioassays for In Vitro Activity Assessment (Non-Clinical)

    Bioassays are essential for evaluating the biological activity of this compound in vitro, particularly its antimicrobial properties against various microorganisms in a non-clinical setting. These assays measure the effect of the compound on living organisms or biological systems.

    Traditional microbiological assays, such as agar (B569324) disk diffusion or broth dilution methods, are used to determine the minimum inhibitory concentration (MIC) of this compound against susceptible bacterial strains. These methods involve exposing bacteria to different concentrations of the antibiotic and observing the inhibition of growth. asm.orgasm.org

    Rapid bioassays have also been developed for aminoglycosides like gentamicin, utilizing principles such as the measurement of extracellular ATP in bacterial cultures as an indicator of the antibiotic's effect. researchgate.net These methods can provide faster results compared to traditional growth-based assays. asm.orgresearchgate.net For example, a rapid bioassay using a multiple-antibiotic-resistant strain of Klebsiella pneumoniae has been reported for gentamicin, providing results in a few hours. asm.org Another rapid method involves measuring the dose-dependent accumulation of extracellular ATP in Escherichia coli cultures treated with gentamicin. researchgate.net

    These in vitro bioassays are crucial for research purposes, including screening the activity of this compound produced through fermentation or modified structures, and understanding its potency against different bacterial isolates under controlled laboratory conditions.

    Detection and Quantification in Fermentation Broths and Research Samples

    Accurate detection and quantification of this compound are critical during its production via fermentation and in various research samples. This is necessary for monitoring fermentation efficiency, optimizing production processes, and purifying the compound.

    High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, detection, and quantification of this compound in complex mixtures like fermentation broths. mdpi.comnih.gov HPLC coupled with detectors such as Evaporative Light Scattering Detector (ELSD) or UV detection (often after derivatization) allows for the identification and measurement of this compound based on its retention time and signal intensity. mdpi.comnih.gov For example, HPLC-ELSD has been used to analyze the fermentation products of Micromonospora echinospora strains, enabling the detection and quantification of this compound and related compounds. nih.gov

    Immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA), have also been developed for the detection of aminoglycoside antibiotics, including gentamicin, in fermentation broths. jst.go.jp These methods utilize antibodies that specifically bind to the antibiotic, allowing for sensitive detection and quantification. An ELISA method with a sensitivity of 10 pg/ml towards gentamicin has been reported for detecting aminoglycosides in fermentation broths. jst.go.jp

    Mass Spectrometry (MS), often coupled with chromatography (e.g., LC-MS or LC-MS/MS), provides highly sensitive and specific detection and quantification of this compound. nih.govbohrium.com MS can confirm the identity of the compound based on its mass-to-charge ratio and fragmentation pattern. researchgate.netnih.gov This technique is particularly useful for analyzing complex samples and identifying minor components or related structures. nih.gov

    Other analytical methods mentioned for gentamicin detection in various matrices include spectrophotometry, fluorescence, and capillary electrophoresis. bohrium.com The choice of method depends on the specific sample matrix, the required sensitivity and specificity, and the purpose of the analysis (e.g., monitoring production, quality control, or research studies).

    Future Research Directions and Perspectives in Gentamicin B Studies

    Elucidation of Remaining Unknowns in Gentamicin (B1671437) B Biosynthesis

    The biosynthesis of gentamicin is a complex process involving numerous enzymatic steps. While significant progress has been made in understanding the biosynthetic pathway, including the identification of key genes and enzymes, some aspects remain to be fully elucidated. bohrium.comnih.gov Gentamicin B is a valuable starting material for the semisynthetic antibiotic isepamicin, but it is produced in trace amounts by the wild-type Micromonospora echinospora. nih.gov Research has identified hidden pathways and intermediates involved in this compound production, and understanding the narrow substrate specificity of certain enzymes and the expression levels of genes involved in deamination is crucial for enhancing its yield. nih.gov

    Future research aims to completely map the enzymatic cascade leading specifically to this compound. This includes identifying and characterizing any remaining unknown enzymes or intermediates. nih.govacs.org A deeper understanding of the regulatory mechanisms controlling gene expression within the biosynthetic gene cluster is also vital. nih.gov

    Data Table 1: Key Enzymes and Their Roles in Gentamicin Biosynthesis (Partial)

    EnzymeProposed Role in BiosynthesisReference
    GenM1Catalyzes transfer of N-acetyl-D-glucosamine onto DOS nih.gov
    GenDDeacetylase converting AcPM to PM nih.gov
    GenM2Catalyzes glycosylation of PM with xylose nih.gov
    GenKCrucial branching point, involved in methylation bohrium.com
    GenLLast methylation gene discovered bohrium.com
    GenPCatalyzes 3′ phosphorylation of intermediates JI-20A, JI-20Ba, and JI-20B acs.orgresearchgate.net
    GenB3PLP-dependent enzyme forming 3′,4′-dideoxy-4′,5′-ene-6′-oxo products acs.orgresearchgate.net

    Further research utilizing techniques such as gene knockout, in vitro enzyme assays, and protein crystallography can provide detailed insights into the catalytic mechanisms of these enzymes and help uncover the functions of currently uncharacterized genes within the cluster. acs.orgresearchgate.netacs.org

    Rational Design of Next-Generation Aminoglycosides Based on SAR

    The structure-activity relationship (SAR) of aminoglycosides, including gentamicin, is relatively well-established, providing a foundation for the rational design of new derivatives. acs.orgnih.govcore.ac.ukeurekaselect.com By understanding how specific structural modifications affect ribosomal binding, antibacterial activity, and susceptibility to resistance mechanisms, researchers can design novel compounds with improved properties. acs.orgnih.goveurekaselect.comresearchgate.net

    Future research will leverage this SAR data to design next-generation aminoglycosides based on the this compound scaffold. This involves making targeted modifications to the molecule to enhance its binding affinity to the bacterial ribosome, reduce its recognition by aminoglycoside-modifying enzymes (AMEs), and potentially broaden its spectrum of activity. nih.govtandfonline.comacs.orgresearchgate.netasm.org Strategies include altering the substitution patterns on the amino sugar rings, exploring conformational restrictions, and incorporating elements that evade common resistance mechanisms like acetylation, phosphorylation, or adenylylation. researchgate.netasm.orgacs.orgresearchgate.net

    Data Table 2: Examples of Aminoglycoside Modifications to Combat Resistance

    Modification StrategyRationaleRelevant to this compound
    Modification at the 3'-OH groupTarget for APH(3') enzymesThis compound has a 3'-OH group susceptible to APH(3') acs.org
    Modification at the 6'-amino groupTarget for AAC(6') enzymesThis compound has a 6'-amino group nih.gov
    Substitution at the N-1 positionCan confer resistance to many inactivating enzymesIsepamicin, derived from this compound, has a substitution at N-1 ucl.ac.be
    Conformational lockingDesign molecules that bind ribosome but not AMEsApplicable to aminoglycoside scaffolds researchgate.netacs.org

    Computational methods, such as molecular dynamics simulations and virtual screening, are increasingly being used to predict the binding modes and affinities of designed analogs to ribosomal targets and AMEs, accelerating the design process. researchgate.netchemistryviews.orgnih.gov

    Development of Novel Biotechnological Platforms for Sustainable Production

    The production of this compound currently relies on fermentation by Micromonospora species. bohrium.com Developing novel biotechnological platforms for sustainable and efficient production is a key area of future research. This includes optimizing fermentation conditions, exploring metabolic engineering strategies, and utilizing synthetic biology approaches. bohrium.comnih.gov

    Future research aims to engineer microbial strains, potentially beyond the native producers, to increase this compound yields and potentially produce novel derivatives through combinatorial biosynthesis. bohrium.comnih.govfrontiersin.org This involves manipulating biosynthetic gene clusters, optimizing enzyme expression, and enhancing the availability of precursors. bohrium.comnih.gov Techniques such as high-throughput screening and the application of biosensors can accelerate the selection of high-producing strains. bohrium.com

    Data Table 3: Biotechnological Strategies for Aminoglycoside Production

    StrategyDescriptionApplication to this compound
    Metabolic EngineeringModifying metabolic pathways to increase precursor supply or direct flux towards productPotential for increasing this compound yield bohrium.com
    Gene ManipulationOverexpressing or knocking out specific genes in the biosynthetic clusterCan lead to increased production of specific gentamicin components, including potentially this compound bohrium.com
    Combinatorial BiosynthesisIntroducing genes from other antibiotic pathways to create novel moleculesUsed to create novel gentamicin derivatives nih.govfrontiersin.org
    Fermentation OptimizationAdjusting nutrient composition, temperature, pH, etc.Crucial for augmenting gentamicin yields bohrium.com

    Furthermore, exploring alternative production hosts or developing cell-free biosynthesis systems could offer more controlled and potentially higher-yielding methods for this compound synthesis.

    Advanced Molecular Tools for Studying Ribosome-Antibiotic Interactions

    Understanding the precise molecular interactions between this compound and its ribosomal target is crucial for rational drug design and overcoming resistance. Gentamicin, like other aminoglycosides, primarily binds to the decoding A-site of the bacterial 16S rRNA, disrupting protein synthesis. acs.orgmims.commims.comnih.govembopress.orgembopress.org

    Future research will employ advanced molecular tools to gain more detailed insights into these interactions. Techniques such as high-resolution cryo-electron microscopy (cryo-EM), single-molecule FRET (smFRET), and advanced NMR spectroscopy can provide structural and dynamic information about this compound binding to the ribosome in different functional states. nih.govnih.govembopress.orgembopress.orgpnas.orgnih.gov

    Data Table 4: Advanced Tools for Studying Ribosome-Aminoglycoside Interactions

    ToolInformation ProvidedRelevance to this compound
    X-ray CrystallographyHigh-resolution static structures of ribosome-antibiotic complexesUsed to determine binding sites of gentamicin and other aminoglycosides on the ribosome nih.govembopress.orgpnas.orgnih.gov
    Cryo-Electron Microscopy (Cryo-EM)High-resolution structures of large complexes like ribosomesCan provide structural details of this compound bound to the ribosome in different states
    Single-Molecule FRET (smFRET)Dynamic information about conformational changes upon bindingCan reveal how this compound binding affects ribosome dynamics nih.govpnas.org
    NMR SpectroscopyStructural and dynamic information in solutionUsed to study gentamicin interaction with A-site RNA oligonucleotides embopress.orgembopress.org
    Molecular Dynamics SimulationsComputational modeling of dynamic interactionsCan simulate this compound-ribosome interactions and predict binding free energies chemistryviews.orgnih.gov

    These tools can help to understand the subtle differences in binding among gentamicin components, the conformational changes induced in the ribosome upon binding, and the mechanisms underlying miscoding and translation inhibition. nih.govembopress.orgembopress.orgpnas.org Studying the interaction of this compound with resistant ribosomes carrying mutations or modifications is also critical. nih.gov

    Strategies for Overcoming Molecular Resistance Mechanisms

    Bacterial resistance to aminoglycosides, including gentamicin, is a significant challenge. The primary mechanisms of resistance involve enzymatic modification of the antibiotic, ribosomal target site modification, efflux pumps, and reduced outer membrane permeability. nih.govtandfonline.comresearchgate.netfrontiersin.orgcreative-diagnostics.comekb.eg

    Future research will focus on developing strategies to overcome these molecular resistance mechanisms, specifically in the context of this compound. This includes the design of this compound analogs that are poor substrates for AMEs or can evade efflux pumps. nih.govtandfonline.comresearchgate.netasm.orgfrontiersin.org

    Data Table 5: Key Aminoglycoside Resistance Mechanisms

    MechanismDescriptionRelevance to this compound
    Enzymatic Modification (AMEs)Enzymes (AAC, APH, ANT) chemically alter the antibiotic, preventing ribosome bindingMajor mechanism affecting gentamicin nih.govtandfonline.comresearchgate.netcreative-diagnostics.com
    Ribosomal Target ModificationMethylation or mutations in ribosomal RNA reduce antibiotic binding affinityCan affect gentamicin binding nih.gov
    Efflux PumpsBacterial transporters pump the antibiotic out of the cellContributes to gentamicin resistance creative-diagnostics.comekb.eg
    Reduced PermeabilityChanges in the bacterial outer membrane limit antibiotic entryCan affect gentamicin uptake mdpi.com

    Another approach is the development of inhibitors targeting AMEs or efflux pumps, which could be co-administered with this compound to restore its activity against resistant strains. nih.govtandfonline.comchemistryviews.orgmdpi.com Research into understanding the regulation of resistance genes and exploring ways to interfere with their expression is also ongoing. nih.govtandfonline.com Furthermore, investigating the role of adaptive resistance mechanisms like biofilm formation and persister cells in this compound tolerance can lead to strategies to disrupt these survival tactics. creative-diagnostics.com

    Q & A

    Q. What are the standard experimental designs for assessing Gentamicin B’s antimicrobial activity in vitro?

    • Methodological Answer: Use agar diffusion assays (e.g., 5×1, 2×2, or 3×1 designs) with gentamicin concentrations ranging from 1.0–5.0 μg/mL in phosphate buffer (pH 8.0). Validate parameters like specificity, linearity, precision, and accuracy through triplicate assays. Include controls for batch variability and antibiotic presentation (lyophilized vs. liquid) .
    • Key Considerations:
    • Optimize inoculum size and incubation time for reproducibility.
    • Cross-validate results with broth microdilution to confirm minimum inhibitory concentrations (MICs).

    Q. How should researchers design a pharmacokinetic study for this compound in animal models?

    • Methodological Answer:
    • Define dosing intervals (e.g., extended-interval vs. multiple daily dosing) and collect pre-/post-dose blood samples at standardized times. Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) for serum concentration analysis.
    • Incorporate renal function monitoring (e.g., serum creatinine) to assess nephrotoxicity risks .
      • Key Considerations:
    • Adhere to species-specific pharmacokinetic models to avoid extrapolation errors.

    What frameworks can guide the formulation of research questions on this compound’s mechanism of action?

    • Methodological Answer: Apply the PICO framework (Population: bacterial strains; Intervention: this compound; Comparison: other aminoglycosides; Outcome: MICs/resistance rates) to structure hypotheses. Evaluate feasibility using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .
    • Key Considerations:
    • Prioritize questions addressing gaps in resistance mechanisms or synergy with β-lactams.

    Advanced Research Questions

    Q. How can researchers resolve contradictions in this compound efficacy data across studies?

    • Methodological Answer: Conduct a meta-analysis with stratification by variables such as:
    • Bacterial species (Gram-negative vs. Gram-positive).
    • Experimental conditions (aerobic/anaerobic, pH, cation content).
    • Assay type (agar diffusion vs. broth dilution).
      Use statistical tools (e.g., Cochrane’s Q-test) to identify heterogeneity sources .
      • Key Considerations:
    • Address confounding variables (e.g., biofilm formation, efflux pump activity) through subgroup analyses.

    Q. What strategies optimize the validation parameters of microbiological assays for this compound?

    • Methodological Answer:
    • Specificity: Test against non-target bacterial strains (e.g., Staphylococcus aureus vs. Pseudomonas aeruginosa).
    • Linearity: Use regression models (R² ≥ 0.98) across 3–5 concentration levels.
    • Precision: Calculate intra-/inter-day coefficients of variation (CV% < 15%).
      Reference ISO 20776-1 guidelines for antimicrobial susceptibility testing .
      • Key Considerations:
    • Validate assays in multicenter studies to ensure generalizability.

    Q. How can multi-omics approaches elucidate this compound’s role in bacterial resistance evolution?

    • Methodological Answer: Integrate transcriptomics (RNA-seq of resistance genes like aac(3)-II), proteomics (efflux pump quantification), and metabolomics (ATP/ROS levels) with phenotypic data. Use bioinformatics tools (e.g., KEGG pathway analysis) to map resistance mechanisms .
    • Key Considerations:
    • Correlate omics findings with MIC shifts in clinical isolates to confirm translational relevance.

    Data Management & Reproducibility

    Q. What are best practices for ensuring data reliability in this compound studies?

    • Methodological Answer:
    • Raw Data: Document instrument outputs (e.g., HPLC chromatograms, zone-of-inhibition measurements) with metadata (date, operator, equipment calibration status).
    • Uncertainty Analysis: Report standard deviations and confidence intervals for all quantitative results .
      • Key Considerations:
    • Archive datasets in FAIR-compliant repositories (e.g., Zenodo) with persistent identifiers.

    Q. How should researchers address ethical considerations in this compound clinical audits?

    • Methodological Answer:
    • Follow CONSORT guidelines for reporting clinical outcomes (e.g., nephrotoxicity rates, therapeutic drug monitoring compliance).
    • Obtain IRB approval for retrospective/prospective data collection and anonymize patient identifiers .
      • Key Considerations:
    • Disclose conflicts of interest (e.g., industry funding) in publications .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.